molecular formula C11H7ClN4O B564809 RP 48497 CAS No. 148891-53-6

RP 48497

Cat. No.: B564809
CAS No.: 148891-53-6
M. Wt: 246.65 g/mol
InChI Key: ZWMNDASTKOEZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(5-Chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one, known in research contexts as RP 48497, is a non-chiral compound of significant interest in pharmaceutical research, primarily as a photodegradation product of the sedative-hypnotic drug Eszopiclone . Its well-characterized synthesis and structure make it a critical analytical standard for quality control in the manufacturing process of Eszopiclone, helping to monitor and control the formation of this impurity to ensure drug purity and safety . Researchers also utilize this compound as a key chemical intermediate. The synthesis of this compound is achieved through an intramolecular cyclization of a precursor chloromethyl compound, providing a pathway for the study of related pyrrolopyrazine derivatives . The structure of this compound has been confirmed by 1H-NMR and mass spectrometry data, supporting its application in analytical and synthetic method development . This product is intended for research and development use only and must be handled by qualified laboratory personnel. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4O/c12-7-1-2-9(15-5-7)16-6-8-10(11(16)17)14-4-3-13-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMNDASTKOEZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164123
Record name RP-48497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148891-53-6
Record name RP-48497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148891536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RP-48497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(5-chloropyridin-2-yl)-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RP-48497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHV56HP9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is RP 48497 Eszopiclone Impurity C?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to RP 48497 (Eszopiclone Impurity C)

Introduction

This compound, formally identified as Eszopiclone Impurity C, is a significant related substance in the pharmaceutical profiling of eszopiclone, a non-benzodiazepine hypnotic agent.[1][2] This compound is a non-chiral photodegradation product of eszopiclone, meaning its formation is induced by exposure to bright light.[1][3] Understanding the characteristics, synthesis, and analytical detection of this compound is critical for researchers, scientists, and drug development professionals to ensure the quality, safety, and stability of eszopiclone drug products. This guide provides a comprehensive overview of the available technical data, including experimental protocols and logical pathways.

Chemical Identity and Physical Properties

This compound is a well-characterized compound with established chemical and physical properties. It is also referred to as Zopiclone EP Impurity C or the "deshydroxy impurity".[4][5]

PropertyData
IUPAC Name 6-(5-Chloro-2-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one[4]
Synonyms This compound, Zopiclone EP Impurity C[4]
CAS Number 148891-53-6[6]
Molecular Formula C₁₁H₇ClN₄O[4][6]
Molecular Weight 246.65 g/mol [4][6]
Appearance Yellow powder[1][3]
Melting Point 222.0 - 224.0 °C[3]

Spectroscopic Data

The structure of this compound has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][3]

Spectroscopic DataValues
¹H-NMR (300 MHz, DMSO-d₆)δ (ppm): 8.90 (2H, d, J = 2.60), 8.60 (1H, d, J = 9.00), 8.57 (1H, d, J = 2.58), 8.08 (1H, dd, J = 8.97, 2.64), 5.13 (2H, s)[3]
Mass Spectrometry (MS) m/z: 247.2 [M+H]⁺, 269.1 [M+Na]⁺, 514.9 [2M+Na]⁺, 245.0 [M-H]⁻[3]

Formation and Synthesis

This compound is primarily known as a photodegradation product of eszopiclone.[2] However, a specific chemical synthesis has been developed, which is crucial for obtaining the pure compound for use as a reference standard in analytical testing.[1][3]

Logical Relationship: Photodegradation Pathway

The formation of this compound from eszopiclone is a result of photodegradation. While the precise mechanism is complex, it involves the loss of the (S)-(4-methylpiperazin-1-yl-carbonyloxy) group from the eszopiclone molecule.

eszopiclone Eszopiclone impurity_c This compound (Eszopiclone Impurity C) eszopiclone->impurity_c Bright Light (Photodegradation)

Figure 1. Formation of this compound via photodegradation.

Chemical Synthesis Pathway

The synthesis of this compound starts from a key intermediate used in the manufacturing of eszopiclone, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Intermediate 3).[1] The process involves a reduction, chlorination, and subsequent intramolecular cyclization.[1][3]

G cluster_0 A Intermediate 3 (Eszopiclone Key Intermediate) B Intermediate 4 (Ring-Opened Amide) A->B NaBH₄ / KBH₄ (Reduction) C Intermediate 5 (Chloro-Amide) B->C SOCl₂ (Chlorination) D This compound (Final Product) C->D NaH / DMF (Cyclization) G cluster_0 A Sample Preparation (Dissolve in Diluent) B HPLC Injection A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (303 nm or 240 nm) C->D E Data Analysis (Quantification of Impurity C) D->E

References

RP 48497: A Technical Guide on its Chemical Profile and Synthetic Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP 48497 is a molecule of significant interest within the pharmaceutical landscape, primarily recognized as a photodegradation product of Eszopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1] The presence of this compound as an impurity in Eszopiclone formulations necessitates a thorough understanding of its chemical characteristics and synthesis for quality control and regulatory purposes. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one, is a heterocyclic compound.[2] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one[2]
CAS Number 148891-53-6[2]
Molecular Formula C₁₁H₇ClN₄O[2]
SMILES C1C2=NC=CN=C2C(=O)N1C3=NC=C(C=C3)Cl[2]
InChIKey ZWMNDASTKOEZHE-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 246.65 g/mol [2]
Monoisotopic Mass 246.0308386 Da[2]
Topological Polar Surface Area 59 Ų[2]
Heavy Atom Count 17[2]
Formal Charge 0[2]
Complexity 314[2]
XLogP3-AA 0.6

Synthesis of this compound

The synthesis of this compound has been reported via a multi-step process starting from a key intermediate in the synthesis of Eszopiclone.[1] The detailed experimental protocol is outlined below.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (4)

  • To a mixture of 1,4-dioxane (230 mL) and water (12 mL), add 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (3) (26.4 g, 0.10 mol).

  • Cool the suspension to 10 °C.

  • Add NaBH₄ (2.7 g, 0.07 mol) to the suspension.

  • Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

  • Pour the reaction mixture into ice/water (300 mL).

  • Adjust the pH to 5-6 with glacial acetic acid and stir for 30 minutes.

  • Filter the precipitated solid and dry to yield the product.

Step 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5)

  • Suspend 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (4) (30.0 g, 0.10 mol) in dichloromethane (120 mL) and cool to 0 °C.

  • Add thionyl chloride (42 mL) dropwise, keeping the temperature below 10 °C.

  • After addition, stir the mixture at room temperature for 2 hours.

  • Evaporate to dryness under reduced pressure.

  • Recrystallize the off-white product from i-propanol.

Step 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound, 6)

  • Suspend NaH (4.3 g, 70 %, 0.12 mol) in DMF (200 mL) and cool to 0 °C.

  • Slowly add 3-chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (5) (17.5 g, 0.06 mol).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add additional NaH (1.3 g, 70 %, 0.04 mol) and stir for another 1 hour.

  • Pour the mixture into ice/water (200 mL).

  • Filter the precipitated solid to obtain the final product.

Potential Biological Activity and Signaling Pathway

As a photodegradation product of Eszopiclone, the biological activity of this compound is of considerable interest. Eszopiclone exerts its sedative-hypnotic effects by modulating the γ-aminobutyric acid (GABA) type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system. Specifically, Eszopiclone binds to the benzodiazepine (BZD) binding site on the GABA-A receptor, enhancing the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.

To date, there is a lack of publicly available studies directly investigating the biological activity and mechanism of action of this compound. Therefore, it is unknown whether this compound retains any affinity for the GABA-A receptor or possesses any other pharmacological activity.

The logical relationship for investigating the potential biological impact of this compound would be to assess its interaction with the known target of its parent compound, Eszopiclone.

logical_workflow cluster_parent Parent Compound cluster_impurity Photodegradation Impurity cluster_target Biological Target cluster_activity Biological Activity Assessment Eszopiclone Eszopiclone RP48497 This compound Eszopiclone->RP48497 Photodegradation GABA_A GABA-A Receptor Eszopiclone->GABA_A Known Interaction (Positive Modulator) BindingAssay Binding Affinity Assay RP48497->BindingAssay Hypothesized Interaction (Test for Affinity) GABA_A->BindingAssay FunctionalAssay Functional Assay (e.g., Electrophysiology) BindingAssay->FunctionalAssay If Binding is Observed

Caption: Logical workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, encompassing its chemical structure, physicochemical properties, and a detailed synthetic methodology. While the biological activity of this compound remains to be elucidated, its origin as a photodegradation product of Eszopiclone highlights the importance of its characterization and control in pharmaceutical formulations. Further research is warranted to determine if this compound interacts with the GABA-A receptor or possesses any other pharmacological properties. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals involved in drug development and quality assurance.

References

An In-depth Technical Guide to the Photodegradation Pathway of Eszopiclone to RP 48497

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation pathway of Eszopiclone, a non-benzodiazepine hypnotic agent, leading to the formation of its known impurity, RP 48497. This document consolidates available information and presents a putative photochemical pathway, detailed experimental protocols for its investigation, and representative data for analysis.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a cyclopyrrolone derivative widely prescribed for the treatment of insomnia. Like many pharmaceutical compounds, Eszopiclone is susceptible to degradation under various stress conditions, including exposure to light. Photodegradation can lead to the formation of impurities that may impact the safety, efficacy, and stability of the drug product. One such photolytic degradant is the non-chiral compound this compound, which has been identified as a potential impurity formed when Eszopiclone is exposed to bright light.[1] Understanding the pathway of its formation is critical for the development of stable formulations and for ensuring the quality of the drug substance and product.

Proposed Photodegradation Pathway

While the exact photochemical mechanism for the conversion of Eszopiclone to this compound has not been definitively elucidated in publicly available literature, a plausible pathway can be proposed based on the known structures of the two molecules and general principles of photochemistry. The transformation involves the cleavage of the ester linkage and the removal of the N-methylpiperazine moiety from the Eszopiclone molecule.

The proposed pathway likely involves a photo-induced cleavage of the ester bond, a common reaction for compounds containing this functional group. This could proceed through a Norrish Type I or Type II-like reaction, or via photo-hydrolysis, where the absorbed light energy facilitates the reaction with residual water molecules.

Below is a diagram illustrating the proposed photodegradation pathway from Eszopiclone to this compound.

G Proposed Photodegradation Pathway of Eszopiclone Eszopiclone Eszopiclone C₁₇H₁₇ClN₆O₃ Intermediate Putative Unstable Intermediate (Following Ester Cleavage) Eszopiclone->Intermediate Photo-induced Cleavage (e.g., Norrish Type Reaction or Photo-hydrolysis) RP48497 This compound C₁₁H₇ClN₄O Intermediate->RP48497 Rearrangement/ Stabilization Byproduct N-methylpiperazine and other fragments Intermediate->Byproduct

A proposed photodegradation pathway for the conversion of Eszopiclone to this compound.

Experimental Protocols

To investigate the photodegradation pathway of Eszopiclone to this compound, a forced degradation study under controlled photolytic conditions is required. The following protocols are based on the ICH Q1B guidelines for photostability testing.[2][3][4]

Sample Preparation

A solution of Eszopiclone is prepared in a suitable solvent. Acetonitrile/water is a common solvent system for such studies. A stock solution of 1 mg/mL can be prepared and then diluted to a working concentration of 100 µg/mL. A "dark control" sample, wrapped in aluminum foil to protect it from light, should be prepared and subjected to the same conditions to differentiate between photolytic and thermal degradation.[3]

Photostability Chamber and Light Exposure

The Eszopiclone solution is placed in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines. This typically involves a combination of cool white fluorescent and near-ultraviolet (UV) lamps.[2][5][6] The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[2] Samples should be withdrawn at appropriate time intervals for analysis.

Analytical Method for Quantification

A stability-indicating analytical method is essential to separate and quantify Eszopiclone and this compound. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for this purpose.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 303 nm
Column Temperature 30 °C
Injection Volume 20 µL

Table 1: Example RP-HPLC Method Parameters for the Analysis of Eszopiclone and its Photodegradation Products.[7][8]

Structural Elucidation

To confirm the identity of the degradation product as this compound and to identify any other potential degradants, liquid chromatography-mass spectrometry (LC-MS) can be employed. This will provide molecular weight and fragmentation data for structural confirmation.

The following diagram outlines the experimental workflow for the investigation of Eszopiclone's photodegradation.

G Experimental Workflow for Photodegradation Study cluster_prep Sample Preparation cluster_exposure Photolytic Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Eszopiclone Solution (e.g., 100 µg/mL in ACN/H₂O) chamber Place samples in Photostability Chamber prep->chamber dark_control Prepare Dark Control (wrapped in foil) dark_control->chamber sampling Withdraw samples at pre-defined time intervals chamber->sampling hplc RP-HPLC Analysis (Quantification of Eszopiclone and this compound) sampling->hplc lcms LC-MS Analysis (Structural Elucidation) sampling->lcms kinetics Determine Degradation Kinetics hplc->kinetics pathway Confirm Degradation Pathway lcms->pathway

A flowchart depicting the experimental workflow for the photodegradation study of Eszopiclone.

Quantitative Data

The following tables present representative (hypothetical) data that could be obtained from a photodegradation study of Eszopiclone.

Photodegradation of Eszopiclone Over Time
Time (hours) Eszopiclone Concentration (µg/mL) This compound Concentration (µg/mL) % Eszopiclone Remaining
0100.00.0100.0
295.23.195.2
490.56.290.5
882.111.582.1
1274.316.874.3
2455.828.955.8

Table 2: Hypothetical concentration changes of Eszopiclone and this compound during photolytic exposure.

Forced Degradation Summary

Forced degradation studies under various conditions can provide a comprehensive stability profile of Eszopiclone.

Stress Condition Duration % Degradation of Eszopiclone Major Degradant(s) Observed
Acid Hydrolysis (0.1N HCl)24 hours15%Impurity A, Impurity B
Base Hydrolysis (0.1N NaOH)4 hours25%Impurity C
Oxidative (3% H₂O₂)8 hours10%N-Oxide
Thermal (80°C)48 hours5%Minor unknown degradants
Photolytic (ICH Q1B) As per guidelines ~45% This compound

Table 3: Representative summary of forced degradation results for Eszopiclone.[9][10]

Conclusion

The formation of this compound is a critical photodegradation pathway for Eszopiclone. A thorough understanding of this pathway, facilitated by robust experimental protocols and analytical methods, is essential for the development of stable and safe Eszopiclone drug products. The proposed pathway and experimental design in this guide provide a framework for researchers to further investigate this phenomenon. Future work should focus on the definitive elucidation of the reaction mechanism and the identification of any transient intermediates.

References

In-depth Technical Guide: Biological Activity of RP 48497

Author: BenchChem Technical Support Team. Date: December 2025

An important note for our readers: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "RP 48497." The search results did not yield any data regarding its biological activity, mechanism of action, or any associated experimental studies.

It is possible that "this compound" may be an internal development code that has not been publicly disclosed, a misnomer, or a compound that has not been the subject of published research.

Therefore, we are unable to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested for this compound.

We recommend verifying the compound identifier. Should a corrected name or alternative designation be available, we would be pleased to conduct a new search and provide the requested detailed analysis.

An In-depth Technical Guide to Eszopiclone Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurities and degradation products associated with Eszopiclone. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this widely used hypnotic agent. This document delves into the identification, formation pathways, and analytical methodologies for monitoring these compounds, ensuring the safety and efficacy of Eszopiclone formulations.

Introduction to Eszopiclone and Its Impurities

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. As with any pharmaceutical compound, the presence of impurities, arising from the manufacturing process or degradation over time, is a critical quality attribute that must be carefully controlled.[1] These impurities can potentially impact the safety and efficacy of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on the levels of these impurities.

Impurities in Eszopiclone can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the Eszopiclone drug substance. They can include unreacted starting materials, intermediates, and by-products of side reactions.[1]

  • Degradation Products: These impurities result from the chemical breakdown of Eszopiclone over time due to environmental factors such as light, heat, humidity, and interaction with excipients.[1] Forced degradation studies are intentionally conducted to identify potential degradation products and establish the stability-indicating nature of analytical methods.

  • Metabolites: While not impurities in the traditional sense within the drug product, understanding the metabolic fate of Eszopiclone is crucial. The primary metabolites are Eszopiclone-N-oxide and N-desmethyl-eszopiclone.[2]

Profile of Known Impurities and Degradation Products

A number of impurities and degradation products of Eszopiclone have been identified and characterized. The following table summarizes the key information for the most commonly encountered species.

Impurity Name/IdentifierChemical NameTypeOrigin
Impurity A (Eszopiclone N-oxide)(5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate 4-oxideDegradation/MetaboliteOxidative degradation or metabolism of Eszopiclone.[2][3]
Impurity B (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-oneProcess-Related/DegradationFormed during the penultimate step of synthesis and can also arise from hydrolysis of Eszopiclone during storage.[3]
Impurity C (deshydroxy impurity)6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-oneProcess-RelatedA process-related impurity from the synthesis of Eszopiclone.[3]
Impurity D 2-amino-5-chloropyridineDegradationA significant degradation product formed under acidic hydrolysis conditions.[4]
Eszopiclone R-Isomer (R)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylateProcess-RelatedThe inactive enantiomer of Eszopiclone.[5]
N-Desmethyl Eszopiclone (5S)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylateProcess-Related/Degradation/MetaboliteCan be formed during synthesis, as a degradation product, and is a known metabolite.[2][3]
RP 48497 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-oneDegradationA non-chiral photodegradation product formed upon exposure to bright light.[2]
Zopiclone EP Impurity A 4-(((6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl)oxy)carbonyl)-1-methylpiperazine 1-oxideProcess-RelatedA known impurity listed in the European Pharmacopoeia for Zopiclone.[6]
Zopiclone EP Impurity B 6-(5-chloropyridin-2-yl)-5,7-dioxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazineProcess-RelatedA known impurity listed in the European Pharmacopoeia for Zopiclone.[6]

Degradation Pathways of Eszopiclone

Forced degradation studies are essential for elucidating the potential degradation pathways of a drug substance and for developing stability-indicating analytical methods. Eszopiclone has been shown to be susceptible to degradation under various stress conditions.

Summary of Forced Degradation Studies

The following table summarizes the quantitative results from forced degradation studies performed on Eszopiclone.

Stress ConditionReagents and ConditionsPercentage DegradationMajor Degradation Products Formed
Acid Hydrolysis 2M HCl at 60°C for 2 hours~50%Impurity D (2-amino-5-chloropyridine) is a significant degradation product.[4]
Base Hydrolysis 2M NaOH at 60°C for 30 minutesSignificant DegradationEszopiclone shows considerable degradation.[4]
Oxidative Degradation 5% H₂O₂ at room temperature for 2 hoursSlight DegradationSlight degradation is observed.[4]
Thermal Degradation 60°C for 24 hoursStableEszopiclone is stable under thermal stress.[4]
Photolytic Degradation Exposure to UV and visible light (1.2 million lux hours and 200 watt hours/m²)StableEszopiclone is stable under photolytic conditions, although the formation of this compound has been reported under bright light.[2][4]
Degradation Pathway Visualization

The following diagram illustrates the key degradation pathways of Eszopiclone under various stress conditions.

Eszopiclone_Degradation_Pathways cluster_conditions Stress Conditions Eszopiclone Eszopiclone ImpurityD Impurity D (2-amino-5-chloropyridine) Eszopiclone->ImpurityD Significant Deg_Base Degradation Products Eszopiclone->Deg_Base Significant ImpurityA Impurity A (Eszopiclone N-oxide) Eszopiclone->ImpurityA Slight RP48497 This compound Eszopiclone->RP48497 Acid Acid Hydrolysis (2M HCl, 60°C) Base Base Hydrolysis (2M NaOH, 60°C) Oxidation Oxidation (5% H₂O₂) Photolysis Photolysis (Bright Light)

Caption: Major degradation pathways of Eszopiclone.

Analytical Methodologies

Accurate and robust analytical methods are crucial for the detection and quantification of Eszopiclone impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating Eszopiclone from its impurities and degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer solution and acetonitrile (62:38, v/v).[7]

    • Buffer Solution: Dissolve 8.1 g of sodium lauryl sulfate and 1.6 g of monobasic sodium phosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid.[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Column Temperature: Ambient.

  • Detection Wavelength: 303 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of USP Eszopiclone RS in the mobile phase. Further dilute to a working concentration (e.g., 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the Eszopiclone drug substance or powdered tablets in the mobile phase to achieve a similar concentration as the standard solution.

  • System Suitability:

    • Inject a resolution solution containing Eszopiclone and its known impurities (e.g., Impurity A, B, and C).

    • The resolution between all impurity peaks and the Eszopiclone peak should be greater than 2.0.[7]

    • The tailing factor for the Eszopiclone peak should not be more than 2.0.[8]

    • The relative standard deviation for replicate injections of the standard solution should be not more than 2.0%.[8]

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC.

  • Chromatographic System: A Waters ACQUITY UPLC system with a photodiode array (PDA) detector.[9]

  • Column: Waters ACQUITY UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[10]

  • Mobile Phase: A gradient elution using two mobile phases.[9]

    • Mobile Phase A: 0.01 M phosphate buffer with 0.2% (w/v) 1-octane sulfonic acid sodium salt, adjusted to pH 2.2 with orthophosphoric acid, mixed with acetonitrile (85:15, v/v).[9]

    • Mobile Phase B: pH 2.2 buffer (as in Mobile Phase A) mixed with acetonitrile (20:80, v/v).[9]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: Ambient.

  • Detection Wavelength: 303 nm (240 nm for Impurity C).[10]

  • Injection Volume: 1-5 µL.

  • Sample Preparation: Similar to the HPLC method, with dilutions made in the mobile phase.

Analytical Workflow Visualization

The following diagram outlines a typical workflow for the analysis of Eszopiclone impurities.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Eszopiclone Sample (Drug Substance or Product) Dissolution Dissolution in Diluent Sample->Dissolution Standard Reference Standards Standard->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC/UPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification of Impurities Integration->Quantification Reporting Reporting & Comparison with Specifications Quantification->Reporting

Caption: General workflow for Eszopiclone impurity analysis.

Mechanism of Action and Potential Impact of Impurities

Eszopiclone exerts its hypnotic effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[11][12] Eszopiclone binds to a site on the GABA-A receptor complex that is distinct from the GABA binding site but is allosterically coupled to the benzodiazepine binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.[12]

GABA-A Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of Eszopiclone.

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_in Chloride Influx (Cl⁻) GABA_A_Receptor->Chloride_in Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Eszopiclone Eszopiclone Eszopiclone->GABA_A_Receptor Modulates Hyperpolarization Membrane Hyperpolarization Chloride_in->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Inhibition Sleep Hypnotic Effect (Sleep) Inhibition->Sleep

Caption: Eszopiclone's modulation of GABA-A receptor signaling.

The presence of impurities could potentially interfere with this mechanism. For instance, impurities with structural similarities to Eszopiclone might compete for the same binding site on the GABA-A receptor, potentially leading to reduced efficacy or altered pharmacological effects. Impurities that are structurally dissimilar could have their own off-target effects. Therefore, strict control of impurities is essential to ensure the consistent therapeutic effect and safety profile of Eszopiclone.

Regulatory Specifications

The acceptance criteria for impurities in Eszopiclone are defined by pharmacopoeias such as the USP and EP, and guided by the International Council for Harmonisation (ICH) guidelines.

ImpurityUSP Specification Limit
Eszopiclone Related Compound A Not More Than 0.15%
Zopiclone R-Isomer Not More Than 0.3%
Any Unspecified Impurity Not More Than 0.10%
Total Impurities Not More Than 0.5%

Note: These limits are subject to change and the current official pharmacopoeial monographs should always be consulted for the most up-to-date information.

Conclusion

This technical guide has provided a detailed overview of the impurities and degradation products of Eszopiclone. A thorough understanding of the identity, origin, and degradation pathways of these impurities is paramount for the development of robust and compliant manufacturing processes and analytical methods. The provided experimental protocols and diagrams serve as a practical resource for researchers and scientists in the pharmaceutical industry. By maintaining strict control over the impurity profile of Eszopiclone, the quality, safety, and efficacy of this important therapeutic agent can be assured.

References

Unraveling the Identity of RP 48497: A Case of Mistaken Identity in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the discovery and history of a compound designated "RP 48497" have revealed that no such publicly documented drug or research compound with this identifier appears to exist. Extensive searches have not yielded any specific information regarding its discovery, mechanism of action, or clinical development. The identifier "this compound" seems to stem from a misunderstanding of clinical trial registration numbers.

The search for "this compound" consistently points towards clinical trial identifiers, such as NCT00848497, which are registered on databases like ClinicalTrials.gov. It is crucial to distinguish these registration numbers from the internal or official names of pharmaceutical compounds. These identifiers are unique codes assigned to clinical studies to ensure transparency and tracking, and they do not represent the name of the drug being investigated.

A closer examination of the clinical trials associated with numbers containing "48497" reveals a diverse range of research areas, none of which refer to a compound named this compound. For instance:

  • NCT00848497: This study investigated the use of testosterone replacement therapy to improve erectile function in men who had undergone radical prostatectomy. The trial was designed to compare the effects of testosterone gel (Testim®) and a placebo, both in conjunction with Viagra.[1]

  • NCT00269737: This clinical trial focused on evaluating the efficacy and safety of a fentanyl transdermal therapeutic system (TTS) for managing chronic cancer-related pain.[2]

  • NCT03318497: This research explored the use of 18F-FLT PET/CT imaging to predict outcomes for patients with pancreatic adenocarcinoma undergoing neoadjuvant chemotherapy.[3]

  • NCT02282137: This study assessed the diagnostic and management utility of 68Ga-PSMA PET-CT scans for prostate cancer.[4]

  • NCT01384253: This Phase I trial was designed to determine the safety and toxicity of ²¹²Pb-TCMC-Trastuzumab, a form of radioimmunotherapy for treating metastatic diseases.[5]

These examples clearly demonstrate that the numbers containing "48497" are part of the trial identifiers and do not refer to a specific investigational drug named "this compound."

Without a specific, correctly identified compound, it is not possible to provide an in-depth technical guide on its discovery, history, experimental protocols, or signaling pathways as requested. The creation of data tables and visualizations is contingent on the existence of publicly available research data for a specific molecule.

Researchers, scientists, and drug development professionals seeking information on a particular compound should verify the correct identifier, which may include a formal chemical name, a company's internal code (e.g., AZD9291 for Osimertinib), or a non-proprietary name (e.g., Imatinib). Accurate identification is the first critical step in accessing the wealth of scientific literature and clinical trial data available.

References

RP 48497: A Non-Chiral Photodegradation Product of Eszopiclone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RP 48497 is a recognized non-chiral impurity and a potential photodegradation product of eszopiclone, a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[1][2][3][4] Eszopiclone, the (S)-enantiomer of zopiclone, is susceptible to degradation under the influence of light, leading to the formation of this compound.[1][2] The presence of such degradation products is a critical consideration in the pharmaceutical industry, impacting drug stability, efficacy, and safety. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its formation, chemical properties, and the experimental protocols relevant to its study.

Chemical Information

This compound is chemically identified as 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one. It is also known as Zopiclone specified impurity C.[5] While its parent compound, eszopiclone, is chiral, this compound is a non-chiral molecule.

IdentifierValue
Chemical Name 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one
Synonyms This compound, Zopiclone specified impurity C
Molecular Formula C₁₁H₇ClN₄O
Chirality Non-chiral
Parent Compound Eszopiclone

Photodegradation of Eszopiclone to this compound

The formation of this compound is attributed to the exposure of eszopiclone to bright light.[1][2] This photochemical transformation represents a key degradation pathway for the drug substance and is a significant factor in its stability profile.

Despite the identification of this compound as a photodegradation product, a detailed quantitative analysis of its formation kinetics and quantum yield from eszopiclone under various light conditions is not extensively documented in the available scientific literature. Forced degradation studies on eszopiclone have been conducted as part of stability-indicating method development; however, these studies often provide conflicting results regarding the photostability of eszopiclone and typically do not provide specific quantitative data on the yield of this compound.

Mandatory Visualizations

Eszopiclone Eszopiclone C₁₇H₁₇ClN₆O₃ RP48497 This compound C₁₁H₇ClN₄O Eszopiclone->RP48497 Photodegradation Light Bright Light

Caption: Photodegradation of Eszopiclone to this compound.

Experimental Protocols

1. Chemical Synthesis of this compound (for use as a reference standard)

A published method for the chemical synthesis of this compound allows for the preparation of a reference standard for analytical purposes.[1][2] The synthesis involves a multi-step process starting from intermediates used in the synthesis of eszopiclone.

Protocol: The synthesis of this compound has been reported via the reduction, chlorination, and recyclization of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, a key intermediate in the synthesis of eszopiclone.[1][2] The final cyclization step to form this compound is achieved by treating 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide with sodium hydride in dimethylformamide.[1]

2. General Protocol for Forced Photostability Testing of Eszopiclone

Forced degradation studies, including photostability testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines and methodologies reported in the literature for eszopiclone.

Protocol:

  • Sample Preparation: Prepare solutions of eszopiclone in a suitable solvent (e.g., mobile phase for HPLC analysis) and place them in chemically inert, transparent containers.

  • Light Exposure: Expose the samples to a light source capable of emitting both UV and visible light. According to ICH Q1B guidelines, the overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control Samples: Protect identical samples from light to serve as dark controls.

  • Analysis: At specified time points, withdraw samples and analyze them using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify eszopiclone and its degradation products.

  • Peak Identification: Compare the retention times and UV spectra of the degradation products with those of known impurity standards, such as a synthesized this compound reference standard.

cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare Eszopiclone Solution Expose Expose to UV/Visible Light (ICH Q1B guidelines) Prep->Expose Control Dark Control Prep->Control Analyze HPLC-PDA Analysis Expose->Analyze Control->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify

Caption: General workflow for a forced photostability study.

Data Presentation

General Conditions for Forced Photostability Testing of Eszopiclone

The following table summarizes the general conditions for forced photostability testing of eszopiclone as reported in various studies. It is important to note that these studies do not consistently report the formation and quantification of this compound.

ParameterConditions
Light Source UV and Visible light
Exposure Level Not less than 1.2 million lux hours and 200 watt hours/m²
Sample Form Drug substance, drug product, solutions
Analytical Method Stability-indicating HPLC with PDA detection
Reported Outcome for Eszopiclone Conflicting reports: some studies indicate stability, while others show degradation.
Quantitative Data for this compound Not consistently reported in the reviewed literature.

Biological Activity and Signaling Pathways

A thorough review of the scientific literature reveals a significant knowledge gap regarding the biological activity and potential effects on signaling pathways of this compound. To date, no studies have been published that investigate the pharmacological or toxicological profile of this specific photodegradation product.

While research exists on the toxicity of other degradation products of the racemic mixture, zopiclone, such as 2-amino-5-chloropyridine, these findings cannot be extrapolated to this compound due to structural differences.[6] The toxicological profile of 2-amino-5-chloropyridine has been investigated using QSAR models and in vitro tests, which found it to be non-mutagenic but demonstrated developmental toxicity in zebrafish embryos.[6]

Conclusion and Future Research

This compound is a confirmed non-chiral photodegradation product of eszopiclone, formed upon exposure to light. While its chemical structure and a method for its chemical synthesis are known, there is a notable absence of quantitative data on its formation during the photodegradation of eszopiclone. Furthermore, its biological activity and potential impact on cellular signaling pathways remain uninvestigated.

To ensure the comprehensive safety and quality control of eszopiclone-containing pharmaceuticals, future research should focus on:

  • Quantitative Photodegradation Studies: Detailed kinetic studies to determine the rate and extent of this compound formation under various light conditions.

  • Isolation and Characterization: Development of methods to isolate and unequivocally characterize this compound from photodegraded eszopiclone samples.

  • Toxicological and Pharmacological Profiling: In vitro and in vivo studies to assess the biological activity, potential toxicity, and any effects on relevant signaling pathways of this compound.

Addressing these knowledge gaps is crucial for a complete understanding of the stability profile of eszopiclone and the potential implications of its degradation products for patient safety.

References

Methodological & Application

Application Notes and Protocols: Synthesis of RP 48497 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RP 48497, chemically known as 6-(5-chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, is a known photodegradation impurity of Eszopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia. As a reference standard, this compound is crucial for the quality control and stability testing of Eszopiclone drug products, ensuring their purity and safety. This document provides a detailed protocol for the chemical synthesis of this compound, enabling its preparation in a laboratory setting for use as a reference standard. The synthesis involves a three-step process starting from a key intermediate in the Eszopiclone synthesis, 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one.

Physicochemical Properties

PropertyValue
IUPAC Name 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one[1]
Molecular Formula C₁₁H₇ClN₄O[1]
Molecular Weight 246.65 g/mol [1]
CAS Number 148891-53-6[1]

Experimental Protocols

The synthesis of this compound is a multi-step process involving reduction, chlorination, and intramolecular cyclization.

Step 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4)

Reaction Scheme:

Start 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7- dihydropyrrolo[3,4-b]pyrazin-5-one (3) Product 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (4) Start->Product Reduction Reagent NaBH₄, 1,4-dioxane/H₂O Reagent->Product

Caption: Reduction of the starting material to yield the hydroxylmethyl intermediate.

Procedure:

  • In a suitable reaction vessel, suspend 26.4 g (0.10 mol) of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (3) in a mixture of 230 mL of 1,4-dioxane and 12 mL of water.

  • Cool the suspension to 10 °C.

  • Add 2.7 g (0.07 mol) of sodium borohydride (NaBH₄) to the suspension.

  • Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

  • Pour the reaction mixture into 300 mL of ice/water.

  • Adjust the pH of the mixture to 5-6 using glacial acetic acid and continue stirring for 30 minutes.

  • Filter the precipitated solid and dry to obtain the product.

Yield: 20.0 g (75.2%) of a yellow product.

Step 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (Compound 5)

Reaction Scheme:

Start 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (4) Product 3-Chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (5) Start->Product Chlorination Reagent SOCl₂, Dichloromethane Reagent->Product

Caption: Chlorination of the hydroxylmethyl intermediate.

Procedure:

  • Suspend 30.0 g (0.10 mol) of 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (4) in 120 mL of dichloromethane and cool to 0 °C.

  • Add 42 mL of thionyl chloride (SOCl₂) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to dryness.

  • Recrystallize the off-white product from isopropanol to yield brown needles.

Yield: 21.0 g (65.4%).

Step 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound, Compound 6)

Reaction Scheme:

Start 3-Chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (5) Product 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo [3,4-b]pyrazin-5-one (this compound, 6) Start->Product Intramolecular Cyclization Reagent NaH, DMF Reagent->Product

Caption: Intramolecular cyclization to form the final product, this compound.

Procedure:

  • Prepare a suspension of 4.3 g (70 %, 0.12 mol) of sodium hydride (NaH) in 200 mL of dimethylformamide (DMF) and cool to 0 °C.

  • Slowly add 17.5 g (0.06 mol) of 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (5).

  • Stir the reaction mixture for 24 hours at room temperature.

  • Add an additional 1.3 g (70 %, 0.04 mol) of NaH and stir for another hour.

  • Pour the mixture into 200 mL of ice/water.

  • Once the ice has melted, filter the precipitated solid to obtain the final product.

Yield: 11.8 g (77.2%) of a yellow powder.

Characterization Data

CompoundMelting Point (°C)¹H-NMR (DMSO-d₆, δ ppm)Mass Spec (m/z)
Compound 4 176.0 - 177.3[2][3]10.89 (1H, s), 8.84 (1H, d, J = 2.31), 8.69 (1H, d, J = 2.25), 8.45 (1H, d, J = 2.43), 8.26 (1H, d, J = 8.94), 8.03 (1H, dd, J = 2.61, 8.91), 5.34 (1H, t, J = 5.91), 4.93 (2H, d, J = 5.67)[2][3]-
Compound 5 149.0 - 150.0[2]--
This compound (6) -Confirmed by ¹H-NMR[2][3]Confirmed by MS[2][3]

Mechanism of Action of Parent Compound (Eszopiclone)

This compound is an impurity of Eszopiclone. The therapeutic effects of Eszopiclone are mediated through its interaction with the GABA-A receptor complex in the central nervous system. Eszopiclone is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the inhibitory neurotransmitter GABA.[2][3][4][5]

Signaling Pathway of Eszopiclone:

cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Ion_Channel Chloride Ion Channel (Open) GABA_A->Ion_Channel activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization leads to (Cl⁻ influx) Inhibition Reduced Neuronal Excitability (Sedative/Hypnotic Effect) Hyperpolarization->Inhibition GABA GABA GABA->GABA_A binds Eszopiclone Eszopiclone Eszopiclone->GABA_A potentiates

Caption: Eszopiclone enhances GABA-ergic inhibition via the GABA-A receptor.

This enhanced GABAergic activity leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability, resulting in the sedative and hypnotic effects of Eszopiclone.[2] The presence of impurities such as this compound is monitored to ensure the safety and efficacy of the final drug product.

References

Application Notes and Protocols for the Detection of RP 48497 in Eszopiclone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of RP 48497, a known photodegradation impurity of Eszopiclone. The protocols outlined below are based on validated stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.

Introduction

Eszopiclone is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia.[1][2] During its synthesis and storage, and particularly upon exposure to light, Eszopiclone can degrade to form various impurities. One such critical impurity is this compound, a non-chiral photodegradation product.[1][2][3] Monitoring and controlling the levels of this and other impurities is essential for ensuring the quality, safety, and efficacy of the final drug product.

This document provides comprehensive protocols for the analytical determination of this compound in Eszopiclone drug substances and formulations.

Chemical Structures

CompoundChemical Structure
Eszopiclone [Image of Eszopiclone chemical structure]
This compound (Eszopiclone Impurity C) [Image of this compound chemical structure]

This compound is chemically known as 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one and is assigned CAS number 148891-53-6.[4][5][6] It is also referred to as Eszopiclone Impurity C in various literature.[4][6]

Analytical Methods

Two primary chromatographic methods are detailed for the separation and quantification of this compound from Eszopiclone and other related substances: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and an Ultra-Performance Liquid Chromatography (UPLC) method.

Method 1: Stability-Indicating RP-HPLC Method

This method is suitable for the routine quality control analysis of Eszopiclone and its degradation products.

ParameterCondition
Column Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm
Mobile Phase Buffer: Acetonitrile (62:38, v/v) Buffer Preparation: Dissolve 8.1 g of sodium lauryl sulfate and 1.6 g of sodium dihydrogen orthophosphate in 1000 mL of water. Adjust pH to 4.0 with orthophosphoric acid.
Flow Rate 1.5 mL/min
Detection UV at 303 nm
Column Temperature 30°C
Injection Volume 20 µL
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Eszopiclone and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Eszopiclone drug substance or a powdered portion of the drug product in the mobile phase to achieve a target concentration. Sonicate for 10 minutes to ensure complete dissolution.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Eszopiclone Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate for 10 min dissolve->sonicate filter Filter through 0.45 µm filter sonicate->filter inject Inject 20 µL into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 303 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify this compound integrate->quantify report Generate Report quantify->report end End report->end

Caption: RP-HPLC analysis workflow for this compound in Eszopiclone.

ParameterResult
Retention Time of this compound Approximately 7.3 min
Retention Time of Eszopiclone Approximately 30.8 min
Linearity Range (Eszopiclone) 50 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.25 µg/mL
Accuracy (% Recovery) 100.4 - 101.3%
Method 2: Stability-Indicating UPLC Method

This UPLC method offers a faster analysis time and higher resolution, making it suitable for high-throughput screening and detailed impurity profiling.

ParameterCondition
Column Waters ACQUITY UPLC BEH C18, 1.7 µm
Mobile Phase A 0.01 M phosphate buffer with 0.2% (w/v) 1-octane sulfonic acid sodium salt, pH 2.2 with orthophosphoric acid: Acetonitrile (85:15, v/v)
Mobile Phase B pH 2.2 buffer: Acetonitrile (20:80, v/v)
Gradient Program A time-based linear gradient
Flow Rate 0.5 mL/min
Detection UV at 303 nm
Column Temperature 30°C
Run Time 13 minutes

Follow the same procedure as described for the RP-HPLC method, using the UPLC mobile phase as the diluent.

G cluster_prep Sample Preparation cluster_uplc UPLC Analysis cluster_data_uplc Data Analysis start_uplc Start weigh_uplc Weigh Eszopiclone Sample start_uplc->weigh_uplc dissolve_uplc Dissolve in Mobile Phase weigh_uplc->dissolve_uplc sonicate_uplc Sonicate dissolve_uplc->sonicate_uplc filter_uplc Filter sonicate_uplc->filter_uplc inject_uplc Inject into UPLC filter_uplc->inject_uplc separate_uplc Gradient Separation inject_uplc->separate_uplc detect_uplc UV Detection at 303 nm separate_uplc->detect_uplc integrate_uplc Integrate Peaks detect_uplc->integrate_uplc quantify_uplc Quantify Impurities integrate_uplc->quantify_uplc report_uplc Generate Report quantify_uplc->report_uplc end_uplc End report_uplc->end_uplc

Caption: UPLC analysis workflow for Eszopiclone and its impurities.

ParameterResult for Impurity C (this compound)
Linearity Range 0.02 - 7.2 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Precision (RSD) < 5%

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method. Eszopiclone should be subjected to various stress conditions to induce the formation of degradation products, including this compound.

Protocol for Photodegradation
  • Prepare a solution of Eszopiclone in the chosen mobile phase.

  • Expose the solution to a calibrated light source (e.g., UV and visible light) in a photostability chamber for a defined period.

  • Analyze the stressed sample using the validated HPLC or UPLC method.

  • Confirm the formation of this compound and ensure its peak is well-resolved from the main Eszopiclone peak and other degradants.

Logical Relationship of Eszopiclone Degradation

G Eszopiclone Eszopiclone RP48497 This compound (Photodegradation Product) Eszopiclone->RP48497 Light Exposure OtherImpurities Other Degradation Products (Hydrolysis, Oxidation) Eszopiclone->OtherImpurities Acid/Base/Oxidation

Caption: Formation of this compound from Eszopiclone.

Conclusion

The analytical methods described in these application notes provide robust and reliable protocols for the detection and quantification of the photodegradation impurity this compound in Eszopiclone. Adherence to these validated methods will support the development and manufacturing of high-quality, safe, and effective Eszopiclone drug products.

References

Application Note and Protocol for the Quantification of RP 48497 using a Stability-Indicating RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RP 48497 is a known photodegradation product and impurity of Eszopiclone, a non-benzodiazepine hypnotic agent.[1] The quantification of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound in the presence of Eszopiclone and its other related substances using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is adapted from validated HPLC methods for Eszopiclone and its impurities, ensuring its suitability and robustness.

Principle

The chromatographic separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The method utilizes isocratic elution for the separation of this compound from Eszopiclone and other potential impurities. Detection is performed using a UV detector at a wavelength where both the active pharmaceutical ingredient (API) and the impurity have adequate absorbance. The method is designed to be stability-indicating, meaning it can resolve the analyte of interest from its degradation products.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A summary of the recommended instrumentation and chromatographic conditions is provided in the table below. These conditions are based on established methods for the analysis of Eszopiclone and its impurities.[2][3][4]

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent with UV/PDA detector
Column Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Buffer: Acetonitrile (62:38, v/v)
Buffer: 8.1 g Sodium Lauryl Sulfate and 1.6 g Sodium Dihydrogen Orthophosphate in 1000 mL water, pH adjusted to 4.0 with Orthophosphoric Acid.
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 303 nm
Run Time Approximately 40 minutes

2. Preparation of Solutions

  • Diluent: The mobile phase is used as the diluent for the preparation of all solutions.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Solution for Calibration: From the standard stock solution, prepare a series of dilutions to cover the expected concentration range of this compound in the sample. A typical calibration curve could range from 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Eszopiclone and potential impurities in the diluent to obtain a final concentration of approximately 1000 µg/mL of Eszopiclone. This will allow for the detection of impurities at low levels. Sonicate for 15 minutes to ensure complete dissolution.

3. Method Validation Parameters

The following parameters should be assessed to validate the analytical method according to ICH guidelines. The table below summarizes typical acceptance criteria and reported data from similar validated methods for Eszopiclone.[2][4][5]

Validation ParameterAcceptance CriteriaTypical Reported Data for Eszopiclone Methods
Specificity No interference at the retention time of this compound. Peak purity angle should be less than peak purity threshold.The method is specific for Eszopiclone and its impurities.[2]
Linearity (r²) ≥ 0.9990.999[5]
Range Typically 0.1% to 1.0% of the nominal sample concentration.50-150 µg/mL for Eszopiclone.[1]
Accuracy (% Recovery) 98.0% - 102.0%100.4% - 101.3%[1]
Precision (% RSD) ≤ 2.0%0.09%[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL[1]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.25 µg/mL[1]
Robustness % RSD ≤ 2.0% for minor changes in method parameters.The method is robust for small variations in flow rate, pH, and mobile phase composition.[2]

4. System Suitability

Before starting the analysis, the system suitability must be checked to ensure the performance of the chromatographic system.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of 6 replicate injections ≤ 2.0%
Resolution (Rs) ≥ 2.0 between this compound and adjacent peaks

Data Presentation

Quantitative Data Summary

The following table presents a summary of the expected quantitative data for the analysis of this compound based on validated methods for Eszopiclone and its impurities.

AnalyteRetention Time (min)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Eszopiclone~30.850 - 1500.10.25
This compound To be determinedTo be determinedTo be determinedTo be determined
Impurity A~18.7---
Impurity B~3.9---
Impurity C~7.3---

Note: The retention time of this compound will need to be experimentally determined using a reference standard under the specified chromatographic conditions. The linearity, LOD, and LOQ for this compound should be established during method validation.

Visualizations

Diagram 1: Experimental Workflow for HPLC Analysis

G Experimental Workflow for this compound Quantification by HPLC cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard Preparation C System Suitability Test A->C B Sample Preparation B->C D Chromatographic Separation C->D E Peak Integration and Identification D->E F Quantification using Calibration Curve E->F G Report Generation F->G

Caption: General workflow for the quantification of this compound by HPLC.

Diagram 2: Relationship of this compound to Eszopiclone

G Eszopiclone Eszopiclone (API) Degradation Degradation (e.g., Photodegradation) Eszopiclone->Degradation RP48497 This compound (Photodegradation Impurity) Degradation->RP48497 OtherImpurities Other Process-Related and Degradation Impurities Degradation->OtherImpurities

Caption: this compound as a photodegradation product of Eszopiclone.

References

Application Note: High-Throughput Quantification of Eszopiclone and its Related Compound RP 48497 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Eszopiclone and its potential photodegradation product, RP 48497, in human plasma. The described protocol is tailored for researchers, scientists, and drug development professionals requiring accurate bioanalytical data for pharmacokinetic, toxicokinetic, or drug stability studies. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using an LC-MS/MS system operating in the multiple reaction monitoring (MRM) mode. This approach ensures high selectivity and sensitivity, with a lower limit of quantitation of 0.1 ng/mL for Eszopiclone.[1][2] All quantitative data and experimental protocols are detailed to facilitate method implementation.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely prescribed for the treatment of insomnia.[3] It exerts its sedative effects through interaction with GABA receptor complexes.[4] The metabolism of Eszopiclone is extensive, occurring primarily in the liver via oxidation and demethylation, mediated by CYP3A4 and CYP2E1 enzymes.[4] this compound is a known non-chiral potential photodegradation product of Eszopiclone.[3][5][6] Given the importance of monitoring both the parent drug and its related compounds in biological matrices, a reliable and efficient analytical method is crucial for pharmaceutical development and clinical research. This application note provides a detailed protocol for the simultaneous determination of Eszopiclone and this compound in human plasma by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Eszopiclone reference standard

  • This compound reference standard (if available, otherwise to be synthesized or sourced)

  • Paroxetine (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (with K2-EDTA as anticoagulant)

  • Extraction solvent: Dichloromethane or a mixture of ethyl acetate and n-hexane.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., Discover C18, 50 x 4.6 mm, 5 µm) is a suitable choice.[1]

Sample Preparation: Liquid-Liquid Extraction
  • Thaw frozen human plasma samples at room temperature.

  • Spike 50 µL of plasma with the internal standard (Paroxetine) solution. For calibration curve and quality control samples, spike with the appropriate concentrations of Eszopiclone and this compound.

  • Vortex the samples for 30 seconds.

  • Add 1 mL of the extraction solvent (e.g., Dichloromethane).

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterValue
Column Discover C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.1% Formic acid in Methanol (85:15, v/v)
Flow Rate 0.50 mL/min
Injection Volume 10 µL
Column Temperature Ambient
Run Time Approximately 1.5 - 3.0 minutes

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450°C
IonSpray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Eszopiclone 389.1296.1200
This compound 247.0191.0 (Proposed)200
Paroxetine (IS) 330.1192.1200

Note: The MRM transition for this compound is proposed based on its chemical structure and would require experimental optimization.

Data Presentation

Table 1: Method Validation Parameters for Eszopiclone
Validation ParameterResult
Linearity Range 0.10 - 120 ng/mL
Correlation Coefficient (r) > 0.998
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect Compensated by the use of an internal standard

Data for Eszopiclone is based on published literature.[1][2] Validation parameters for this compound would need to be established through experimentation.

Visualizations

G cluster_0 Metabolic and Degradation Pathway Eszopiclone Eszopiclone Metabolites Oxidative and Demethylation Metabolites Eszopiclone->Metabolites Metabolism (CYP3A4, CYP2E1) RP48497 This compound Eszopiclone->RP48497 Photodegradation (Bright Light)

Caption: Metabolic and degradation pathways of Eszopiclone.

G cluster_1 Experimental Workflow Sample Plasma Sample (50 µL) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (Dichloromethane) Spike->LLE Evap Evaporation (Nitrogen Stream) LLE->Evap Recon Reconstitution (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: LC-MS/MS experimental workflow for sample analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Eszopiclone and its related compound this compound in human plasma. The protocol is designed to be easily implemented in a research or drug development laboratory setting, offering the necessary sensitivity and selectivity for bioanalytical studies. The provided validation data for Eszopiclone demonstrates the robustness of the method, while the outlined protocol for this compound provides a strong starting point for its validation.

References

Application Notes: Utilizing RP 48497 for Pharmaceutical Quality Control of Eszopiclone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RP 48497, identified as Zopiclone EP Impurity C, is a critical reference standard for the quality control of the non-benzodiazepine hypnotic agent, Eszopiclone.[1][2][3][4][5] It is a known photodegradation product of Eszopiclone, making its monitoring essential to ensure the stability and safety of the final drug product.[2][6][7] These application notes provide a comprehensive protocol for the use of this compound in the quantitative analysis of Eszopiclone drug substances and formulations, employing a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Logical Relationship for Impurity Analysis

G cluster_0 Quality Control Workflow for Eszopiclone API Eszopiclone API/Drug Product SamplePrep Sample Preparation API->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition & Processing HPLC->Data Spec Compare with Specification Data->Spec Release Batch Release Spec->Release Complies Investigate Investigate & OOS Spec->Investigate Does Not Comply RP48497 This compound (Zopiclone Impurity C) Reference Standard RP48497->HPLC Calibration & Identification

Caption: Quality control workflow for Eszopiclone impurity analysis.

Data Presentation

The following tables summarize the validation parameters for a typical stability-indicating HPLC method for the determination of Eszopiclone and its impurities, including this compound (Zopiclone Impurity C).

Table 1: Chromatographic Conditions

ParameterCondition
Column Inertsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05M Monobasic Sodium Phosphate Buffer (pH 3.5) and Acetonitrile (60:40 v/v)
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 303 nm
Injection Volume 10 µL

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for Eszopiclone peak) Not more than 2.0
Theoretical Plates (for Eszopiclone peak) Not less than 2000
% RSD for replicate injections Not more than 2.0%

Table 3: Method Validation Summary for this compound (Zopiclone Impurity C)

ParameterResult
Linearity Range (µg/mL) 0.02 - 7.2
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) ~0.05
Limit of Quantification (LOQ) (µg/mL) ~0.15
Precision (%RSD) < 5%
Accuracy (% Recovery) 95% - 105%

Experimental Protocols

Objective: To quantify the presence of this compound (Zopiclone Impurity C) in Eszopiclone drug substance or tablet dosage form using a stability-indicating HPLC method.

Experimental Workflow for Impurity Quantification

G cluster_1 Protocol for this compound Quantification prep_std 1. Prepare Standard Solutions (Eszopiclone & this compound) hplc_setup 3. HPLC System Setup & Equilibration prep_std->hplc_setup prep_sample 2. Prepare Sample Solution (Eszopiclone Drug Product) prep_sample->hplc_setup inject_std 4. Inject Standard Solutions (System Suitability & Calibration) hplc_setup->inject_std inject_sample 5. Inject Sample Solution inject_std->inject_sample data_analysis 6. Data Analysis (Peak Identification & Integration) inject_sample->data_analysis quantification 7. Quantification of this compound (Using Calibration Curve) data_analysis->quantification report 8. Report Results quantification->report

Caption: Step-by-step workflow for this compound quantification.

Materials and Reagents:

  • Eszopiclone Reference Standard

  • This compound (Zopiclone Impurity C) Reference Standard

  • Eszopiclone Drug Substance/Tablets

  • Acetonitrile (HPLC Grade)

  • Monobasic Sodium Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

Procedure:

  • Preparation of Mobile Phase:

    • Prepare a 0.05M solution of monobasic sodium phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 3.5 using orthophosphoric acid.

    • Mix the buffer and acetonitrile in a 60:40 (v/v) ratio.

    • Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solutions:

    • Eszopiclone Stock Solution: Accurately weigh and dissolve about 25 mg of Eszopiclone Reference Standard in the mobile phase to obtain a concentration of 250 µg/mL.

    • This compound Stock Solution: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the mobile phase to obtain a concentration of 100 µg/mL.

    • Working Standard Solution: Prepare a mixed working standard solution containing Eszopiclone and this compound at the desired concentration levels (e.g., corresponding to the specification limits for the impurity) by diluting the stock solutions with the mobile phase.

  • Preparation of Sample Solution (for Tablets):

    • Weigh and finely powder not fewer than 20 Eszopiclone tablets.

    • Accurately weigh a portion of the powder equivalent to about 25 mg of Eszopiclone and transfer to a suitable volumetric flask.

    • Add a sufficient volume of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to the final volume with the mobile phase to obtain a final concentration of approximately 250 µg/mL of Eszopiclone.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system according to the conditions specified in Table 1.

    • Inject the blank (mobile phase) to ensure the baseline is free from interfering peaks.

    • Perform replicate injections of the working standard solution to check for system suitability (refer to Table 2).

    • Inject the sample solution.

  • Data Analysis and Calculation:

    • Identify the peaks of Eszopiclone and this compound in the sample chromatogram based on their retention times compared to the standard chromatogram.

    • Integrate the peak areas.

    • Calculate the concentration of this compound in the sample using the external standard method.

Forced Degradation Studies:

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Eszopiclone drug substance. This involves subjecting the drug to various stress conditions to generate potential degradation products, including this compound.

Forced Degradation Workflow

G cluster_2 Forced Degradation Study Workflow drug_substance Eszopiclone Drug Substance acid Acid Hydrolysis (e.g., 0.1N HCl) drug_substance->acid base Base Hydrolysis (e.g., 0.1N NaOH) drug_substance->base oxidation Oxidative (e.g., 3% H2O2) drug_substance->oxidation thermal Thermal (e.g., 60°C) drug_substance->thermal photo Photolytic (UV/Vis light) drug_substance->photo analysis Analyze by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis assessment Assess Peak Purity & Resolution analysis->assessment

Caption: Workflow for forced degradation studies of Eszopiclone.

Protocol for Photodegradation:

  • Expose a solution of Eszopiclone drug substance to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Prepare a sample of the exposed solution for HPLC analysis as described above.

  • Analyze the sample to confirm the formation of this compound and to ensure it is well-resolved from the parent Eszopiclone peak and other degradants.

These application notes and protocols provide a framework for the effective use of this compound as a reference standard in the quality control of Eszopiclone, ensuring the identity, purity, and stability of the pharmaceutical product.

References

Application Notes: Forced Degradation Studies of Eszopiclone and the Significance of RP 48497

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the forced degradation of Eszopiclone, a non-benzodiazepine hypnotic agent. Understanding the degradation pathways and the formation of impurities under various stress conditions is crucial for the development of stable pharmaceutical formulations and for meeting regulatory requirements. One key photodegradation product of Eszopiclone is RP 48497.[1][2][3] This document outlines the conditions under which Eszopiclone degrades and presents protocols for conducting forced degradation studies.

Eszopiclone is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5][6] It is relatively stable in its solid form but shows instability in solution.[4] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, are essential to establish the inherent stability of the drug substance, identify potential degradation products, and validate the stability-indicating nature of analytical methods.[4][7][8]

Summary of Forced Degradation Behavior

Forced degradation studies expose Eszopiclone to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light. The following table summarizes the typical degradation behavior observed in published studies.

Stress ConditionReagent/ParametersObservationKey Degradation Products
Acid Hydrolysis 2M HCl at 60°C for 2 hoursSignificant degradation (approx. 50%)[7][9]2-amino-5-chloropyridine[7][9]
Base Hydrolysis 2M NaOH at 60°C for 30 minutesDegradation observed[5]Not specified in detail in the provided search results.
Oxidative Degradation 5% H₂O₂ at room temperature for 2 hoursSlight degradation observed[7][9]Eszopiclone-N-oxide (RP 29753) is a known oxidative metabolite and potential degradant.[2]
Thermal Degradation 60°C for 24 hoursStable[5][9]-
Photolytic Degradation Exposed to UV and visible light (1.2 million lx/h and 200 watt/h/m²)Stable under some conditions[7][9], but forms this compound under bright light.[2]This compound [1][2][3]
Humidity 40°C, 75% RH for 7 daysStable[7][9]-

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Eszopiclone, based on established methods.

Preparation of Stock Solution

A standard stock solution of Eszopiclone is required for all degradation studies.

  • Procedure:

    • Accurately weigh 100 mg of Eszopiclone and transfer it to a 100 mL volumetric flask.[4]

    • Add approximately 50 mL of methanol and sonicate for 20 minutes to dissolve the drug.[4]

    • Dilute to the mark with methanol to obtain a concentration of 1 mg/mL.[4]

    • Further dilute this stock solution with the appropriate solvent (e.g., mobile phase) to a working concentration, typically around 20 µg/mL, for analysis.[4]

Forced Degradation Procedures

The following protocols describe the stress conditions to be applied to the Eszopiclone stock solution.

  • Acid Hydrolysis:

    • To a suitable volume of the Eszopiclone stock solution, add an equal volume of 2M hydrochloric acid.

    • Heat the mixture at 60°C for 2 hours.[7][9]

    • Cool the solution and neutralize it with an appropriate volume of 2M sodium hydroxide.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the Eszopiclone stock solution, add an equal volume of 2M sodium hydroxide.

    • Heat the mixture at 60°C for 30 minutes.[7][9]

    • Cool the solution and neutralize it with an appropriate volume of 2M hydrochloric acid.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Oxidative Degradation:

    • To a suitable volume of the Eszopiclone stock solution, add an equal volume of 5% hydrogen peroxide.

    • Keep the solution at room temperature for 2 hours.[7][9]

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Thermal Degradation:

    • Keep the Eszopiclone stock solution at 60°C for 24 hours.[7][9]

    • Cool to room temperature.

    • Dilute with the mobile phase to the desired concentration for analysis.

  • Photolytic Degradation:

    • Expose the Eszopiclone stock solution to a combination of UV and visible light, providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours per square meter.[7][9]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dilute the exposed and control samples with the mobile phase to the desired concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is required to separate and quantify Eszopiclone from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.

  • HPLC Method:

    • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: A mixture of 0.05M monobasic sodium phosphate buffer (containing 0.8% sodium lauryl sulfate, pH 3.5) and acetonitrile in a 60:40 (v/v) ratio.[5]

    • Flow Rate: 1.5 mL/min[5]

    • Column Temperature: 40°C[5]

    • Detection: Photodiode Array (PDA) detection at 303 nm.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the degradation pathways of Eszopiclone.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Eszopiclone Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (2M HCl, 60°C, 2h) stock->acid base Base Hydrolysis (2M NaOH, 60°C, 30min) stock->base oxidation Oxidation (5% H₂O₂, RT, 2h) stock->oxidation thermal Thermal (60°C, 24h) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Experimental workflow for forced degradation studies of Eszopiclone.

G cluster_degradation Degradation Pathways eszopiclone Eszopiclone acid_prod 2-amino-5-chloropyridine eszopiclone->acid_prod Acid Hydrolysis photo_prod This compound eszopiclone->photo_prod Photodegradation oxi_prod Eszopiclone-N-oxide eszopiclone->oxi_prod Oxidation

Caption: Simplified degradation pathways of Eszopiclone under stress conditions.

References

Application Notes and Protocols for Stability Testing of Eszopiclone and the Role of RP 48497

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eszopiclone is a non-benzodiazepine hypnotic agent used for the treatment of insomnia. The stability of Eszopiclone is a critical quality attribute that must be thoroughly evaluated to ensure its safety, efficacy, and quality throughout its shelf life.[1][2][3] Stability testing is governed by the International Council for Harmonisation (ICH) guidelines, which outline the requirements for assessing how a drug substance or product is affected by environmental factors such as temperature, humidity, and light.[4][5][6][7]

A key degradation product of Eszopiclone is RP 48497, which is formed specifically through photodegradation.[2][8][9][10] Therefore, monitoring and controlling the levels of this compound is a mandatory aspect of the stability testing for any Eszopiclone-containing product. These application notes provide a comprehensive guide on how to conduct stability testing of Eszopiclone, with a specific focus on the use of this compound as a critical impurity marker.

Application Note 1: The Role of this compound in Eszopiclone Stability

This compound, a non-chiral photodegradation product, is a crucial marker for assessing the stability of Eszopiclone when exposed to light.[2][10] Its presence and concentration in stability samples are direct indicators of the extent of photodegradation. Regulatory authorities require that any degradation product that forms be identified, monitored, and controlled within acceptable limits. Therefore, a validated stability-indicating analytical method (SIAM) is essential. This method must be able to accurately separate and quantify Eszopiclone from its potential impurities and degradation products, including this compound.

The formation of this compound is primarily triggered by exposure to UV and visible light. This necessitates specific photostability studies as outlined in the ICH Q1B guideline.[7][11][12][13][14][15] The results of these studies inform critical decisions regarding the drug product's packaging, storage conditions, and shelf life.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Eszopiclone

Objective: To identify potential degradation products of Eszopiclone under various stress conditions, including the formation of this compound, and to establish the specificity of the analytical method. Forced degradation studies are a cornerstone for developing and validating a stability-indicating method.[1][16][17]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Eszopiclone at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2N HCl.

    • Heat the solution at 60°C for 2 hours.[17][18]

    • Cool, neutralize with an appropriate volume of 2N NaOH, and dilute with the mobile phase to a final concentration of approximately 20 µg/mL.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 2M NaOH.

    • Heat the solution at 60°C for 30 minutes.[18]

    • Cool, neutralize with an appropriate volume of 2M HCl, and dilute with the mobile phase to the target concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 24 hours).

    • Dilute with the mobile phase to the target concentration.

  • Thermal Degradation:

    • Expose the solid Eszopiclone drug substance to dry heat at a specified temperature (e.g., 60°C) for a defined period.

    • Dissolve the stressed solid in the mobile phase to achieve the target concentration.

  • Photolytic Degradation:

    • Expose the Eszopiclone stock solution and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A sample protected from light (e.g., wrapped in aluminum foil) should be used as a control.

    • Prepare solutions of the stressed samples in the mobile phase to the target concentration.

  • Analysis: Analyze all prepared samples using the validated stability-indicating HPLC method (see Protocol 2). A diode-array detector (DAD) is recommended to check for peak purity.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Eszopiclone API / Drug Product Acid Acid Hydrolysis (e.g., 2N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 2M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Thermal Thermal (e.g., 60°C, solid) Start->Thermal Photo Photolytic (ICH Q1B Light Source) Start->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Peak Purity, Mass Balance) HPLC->Data

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Stability-Indicating RP-HPLC Method for Eszopiclone and this compound

Objective: To develop and validate a quantitative analytical method capable of separating and accurately measuring Eszopiclone and its photodegradation product, this compound, in compliance with ICH Q2(R2) guidelines.[19][20][21][22][23]

Chromatographic Conditions (Example):

  • Column: Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of a buffer solution and acetonitrile (e.g., 62:38 v/v).[1] The buffer can be prepared by dissolving sodium lauryl sulfate and sodium dihydrogen orthophosphate in water and adjusting the pH to 4.0 with orthophosphoric acid.[1]

  • Flow Rate: 1.5 mL/min.[1][17][24]

  • Detection: UV at 303 nm.[1][17][24]

  • Column Temperature: 40°C.[17][18][24]

  • Injection Volume: 20 µL.

Method Validation Parameters:

  • Specificity: Demonstrated through forced degradation studies. The method must resolve the Eszopiclone peak from all degradation products, especially this compound. Peak purity analysis using a DAD is essential.

  • Linearity: Analyze a series of solutions of Eszopiclone and this compound at different concentrations (e.g., 50-150% of the expected concentration). Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.998.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo with known amounts of Eszopiclone and this compound at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze at least six replicate samples of Eszopiclone spiked with this compound at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This is typically established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) to assess the method's reliability during normal use.

Protocol 3: Long-Term and Accelerated Stability Study of Eszopiclone Tablets

Objective: To evaluate the stability of the Eszopiclone drug product under recommended storage conditions to establish its shelf life and storage instructions, in accordance with ICH Q1A guidelines.[4][5][6]

Methodology:

  • Batches: Use at least three primary batches of the drug product packaged in the proposed container-closure system.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform a full battery of tests as per the product specification, which must include:

    • Appearance

    • Assay (for Eszopiclone content)

    • Related Substances (including quantification of this compound and other specified impurities)

    • Dissolution

    • Water Content

  • Data Analysis: Evaluate the data for trends and determine if any significant changes have occurred over time. The level of this compound and other degradation products should be closely monitored and remain within the established specification limits.

G cluster_setup Study Setup cluster_storage Storage cluster_testing Testing & Evaluation Batches Select 3 Primary Batches in Final Packaging LongTerm Long-Term Storage (e.g., 25°C/60% RH) Batches->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) Batches->Accelerated TestPoints Pull Samples at Scheduled Time Points LongTerm->TestPoints 0, 3, 6, 9, 12... months Accelerated->TestPoints 0, 3, 6 months Analysis Perform Analytical Tests (Assay, Impurities, etc.) TestPoints->Analysis Data Evaluate Data Trends Analysis->Data ShelfLife Establish Shelf Life Data->ShelfLife

Caption: Logical flow of a formal pharmaceutical stability study.

Data Presentation

Table 1: Example Data Summary from Forced Degradation of Eszopiclone

Stress Condition% Assay of Eszopiclone% this compound FormedTotal Impurities (%)Mass Balance (%)
Unstressed Control99.8< LOQ0.2100.0
Acid Hydrolysis (2N HCl, 60°C, 2h)88.5< LOQ11.399.8
Base Hydrolysis (2M NaOH, 60°C, 30min)85.2< LOQ14.699.8
Oxidation (3% H₂O₂, RT, 24h)90.1< LOQ9.899.9
Thermal (Solid, 60°C, 7 days)99.5< LOQ0.5100.0
Photolytic (ICH Q1B)92.34.57.599.8

LOQ: Limit of Quantitation

Table 2: Example Validation Summary for the Stability-Indicating HPLC Method

Validation ParameterThis compoundAcceptance CriteriaResult
Linearity (r²) 0.9995≥ 0.998Pass
Accuracy (% Recovery) 100.5% (Avg.)98.0 - 102.0%Pass
Precision - Repeatability (%RSD) 0.85≤ 2.0%Pass
Precision - Intermediate (%RSD) 1.12≤ 2.0%Pass
LOQ (µg/mL) 0.10Report Value0.10 µg/mL
Robustness No significant impact on resultsSystem suitability passesPass

Table 3: Template for Long-Term Stability Data of Eszopiclone Tablets (25°C/60% RH)

Test ParameterSpecificationT=0T=3 MonthsT=6 MonthsT=9 MonthsT=12 Months
Appearance White, film-coated tabletPassPassPassPassPass
Assay (%) 90.0 - 110.0100.2100.099.899.599.2
This compound (%) NMT 0.2%< LOQ< LOQ< LOQ< LOQ< LOQ
Total Impurities (%) NMT 1.0%0.150.180.200.220.25
Dissolution (% in 30 min) NLT 80%9594959392

NMT: Not More Than; NLT: Not Less Than; LOQ: Limit of Quantitation

Mandatory Visualization

G Eszopiclone Eszopiclone RP48497 This compound Eszopiclone->RP48497 hv (Light) Other Other Degradation Products Eszopiclone->Other Acid/Base/Oxidation

Caption: Degradation pathways of Eszopiclone under stress conditions.

References

Application Notes and Protocols for RP 48497 in Antiviral Research: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the applications of RP 48497 in antiviral research have revealed a significant lack of publicly available data to support its use in this field. Extensive searches of scientific literature and clinical trial databases did not yield any studies, quantitative data, or experimental protocols related to the antiviral properties of this compound.

The available information consistently identifies this compound as a photodegradation product and a non-chiral impurity of Eszopiclone, a non-benzodiazepine hypnotic agent used for the treatment of insomnia.[1][2] Research has primarily focused on the synthesis of this compound for its use as a reference standard in the quality control of Eszopiclone preparations.[1][2]

Due to the absence of any reported antiviral activity or related research, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations of experimental workflows and signaling pathways.

Understanding this compound

This compound is chemically known as 6-(5-chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one.[1] Its formation is attributed to the degradation of Eszopiclone when exposed to light.[1][2] The synthesis of this compound has been documented, primarily to facilitate its identification and quantification as an impurity in Eszopiclone drug products.

The logical relationship of this compound to Eszopiclone is that of a degradation product, as illustrated in the following diagram:

Eszopiclone Eszopiclone (Sedative-Hypnotic Drug) Light Light Exposure (Photodegradation) Eszopiclone->Light RP48497 This compound (Impurity/Degradation Product) Light->RP48497 leads to formation of

References

Application Notes and Protocols for the Synthesis of RP 48497 via Recyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of RP 48497, a known photodegradation product and impurity of the non-benzodiazepine hypnotic agent, eszopiclone.[1][2] The synthesis is achieved through a multi-step process involving reduction, chlorination, and a final intramolecular recyclization.[1][2] Understanding the synthesis of this impurity is crucial for the quality control and manufacturing of eszopiclone.[2]

Experimental Protocols

The synthetic route to this compound starts from 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one, a key intermediate in the synthesis of eszopiclone.[1][2] The overall process involves three main steps: reduction, chlorination, and intramolecular cyclization.[1][2]

Step 1: Reduction of the Pyrrolopyrazinone Intermediate

The initial step involves the cleavage of a carbon-nitrogen bond in the starting intermediate. This is achieved by treating the intermediate with a reducing agent like potassium borohydride (KBH₄) or sodium borohydride (NaBH₄).[1][2] This reduction step is a critical part of the process leading to the formation of the precursor for the subsequent chlorination.[2]

Step 2: Chlorination of the Reduced Intermediate

The product from the reduction step is then chlorinated to yield 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide.[1] This chlorinated compound serves as the direct precursor for the final recyclization step.[1]

Step 3: Intramolecular Recyclization to this compound

The final step is an intramolecular cyclization of the chlorinated precursor in the presence of a strong base, sodium hydride (NaH), to form this compound.[1]

Detailed Protocol for the Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound) [1]

  • Prepare a suspension of sodium hydride (NaH) (4.3 g, 70%, 0.12 mol) in dimethylformamide (DMF) (200 mL) and cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (17.5 g, 0.06 mol) to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Add an additional portion of NaH (1.3 g, 70%, 0.04 mol) to the reaction mixture and continue stirring for another hour.

  • Pour the reaction mixture into 200 mL of an ice/water mixture.

  • Once all the ice has melted, a solid precipitate will form.

  • Collect the precipitated solid by filtration to obtain a yellow powder.

  • The resulting product is this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide[1]
Reagents Sodium Hydride (NaH), Dimethylformamide (DMF)[1]
Yield 11.8 g (77.2%)[1]
Total Yield (from intermediate 3) 40%[1][2]
Appearance Yellow powder[1]

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Starting Material cluster_1 Synthesis Steps cluster_2 Final Product start 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one reduction Reduction (KBH4 or NaBH4) start->reduction chlorination Chlorination reduction->chlorination recyclization Intramolecular Recyclization (NaH in DMF) chlorination->recyclization end This compound (6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one) recyclization->end

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: RP 48497 as a Biomarker for Eszopiclone Light Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Eszopiclone, the (S)-enantiomer of zopiclone, is a non-benzodiazepine hypnotic agent widely used for the treatment of insomnia.[1] Like many pharmaceutical compounds, Eszopiclone is susceptible to degradation under various stress conditions, including exposure to light. This photodegradation can lead to the formation of impurities, which may impact the safety and efficacy of the drug product. One such photodegradation product is 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one, designated as RP 48497.[1][2][3] The formation of this compound is directly linked to the exposure of Eszopiclone to bright light, making it a potential biomarker for assessing the light stability of Eszopiclone formulations and for monitoring light exposure during manufacturing, storage, and handling.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a biomarker for Eszopiclone light exposure. The methodologies described herein are based on established stability-indicating analytical methods and forced degradation studies.

Chemical Information

A summary of the chemical information for Eszopiclone and its photodegradation product this compound is provided in the table below.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Eszopiclone (S)-6-(5-chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylateC₁₇H₁₇ClN₆O₃388.81
This compound 6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-oneC₁₁H₇ClN₄O246.65

Signaling Pathway: Photodegradation of Eszopiclone

The formation of this compound from Eszopiclone is a result of photodegradation. The following diagram illustrates this transformation.

G Eszopiclone Eszopiclone RP48497 This compound (Photodegradation Product) Eszopiclone->RP48497 Photodegradation Light Light Exposure (e.g., UV, Visible) Light->Eszopiclone

Caption: Photodegradation pathway of Eszopiclone to this compound upon light exposure.

Experimental Protocols

Protocol for Forced Photodegradation of Eszopiclone

This protocol describes the procedure for inducing the degradation of Eszopiclone to generate the biomarker this compound under controlled laboratory conditions. This is a crucial step for method development and validation.

Objective: To generate the photodegradation product this compound from Eszopiclone for use as a reference standard and to validate the analytical method.

Materials:

  • Eszopiclone drug substance or drug product

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Photostability chamber with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines)

Procedure:

  • Prepare a solution of Eszopiclone in methanol at a concentration of 1 mg/mL.

  • Transfer a portion of the solution into a transparent container (e.g., quartz cuvette or petri dish).

  • Expose the solution to light in a photostability chamber. The recommended exposure is not less than 1.2 million lux hours and not less than 200 watt hours/square meter.[4][5]

  • A control sample, protected from light (e.g., wrapped in aluminum foil), should be kept under the same temperature and humidity conditions.

  • After the exposure period, withdraw samples for analysis by a stability-indicating HPLC method.

Analytical Method for Quantification of Eszopiclone and this compound

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Eszopiclone and its photodegradation product, this compound.

Objective: To quantify the amount of Eszopiclone and this compound in a sample.

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[6]
Mobile Phase Buffer: Acetonitrile (62:38, v/v)
Buffer Preparation: 8.1 g of sodium lauryl sulfate and 1.6 g of sodium dihydrogen orthophosphate in 1000 mL of water, adjust pH to 4.0 with orthophosphoric acid.[6]
Flow Rate 1.5 mL/min[6]
Column Temperature 40°C[7]
Detection Wavelength 303 nm[6][7]
Injection Volume 20 µL

Sample Preparation:

  • Drug Substance: Accurately weigh and dissolve the Eszopiclone sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

  • Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a single dose of Eszopiclone into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm filter before injection.

Data Analysis:

  • Identify the peaks of Eszopiclone and this compound based on their retention times, which should be determined using reference standards.

  • Quantify the amount of each component by comparing the peak area with that of a standard of known concentration.

Data Presentation

The following table summarizes the typical retention times and relative retention times (RRT) for Eszopiclone and its impurities, including this compound (often referred to as Impurity C).

CompoundRetention Time (min)Relative Retention Time (RRT)
This compound (Impurity C) ~7.3~0.24
Eszopiclone ~30.81.00
Impurity A ~18.7~0.61
Impurity B ~3.9~0.13

Note: Retention times are approximate and may vary depending on the specific HPLC system and conditions.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for using this compound as a biomarker and the logical relationship between light exposure and the presence of this impurity.

G cluster_0 Experimental Workflow Sample Eszopiclone Sample (Drug Substance/Product) Exposure Controlled Light Exposure (ICH Q1B) Sample->Exposure Extraction Sample Preparation (Dissolution & Filtration) Exposure->Extraction Analysis RP-HPLC Analysis Extraction->Analysis Quantification Quantification of Eszopiclone & this compound Analysis->Quantification Assessment Assessment of Photostability Quantification->Assessment

Caption: Experimental workflow for assessing Eszopiclone photostability using this compound.

G cluster_1 Logical Relationship Light Increased Light Exposure Degradation Increased Eszopiclone Photodegradation Light->Degradation Biomarker Increased this compound Concentration Degradation->Biomarker Stability Decreased Product Stability Degradation->Stability

Caption: Logical relationship between light exposure and the biomarker this compound.

Conclusion

This compound is a specific and reliable biomarker for the photodegradation of Eszopiclone. Its presence and concentration can be accurately determined using a stability-indicating HPLC method. By monitoring the levels of this compound, researchers and drug development professionals can assess the photostability of Eszopiclone formulations, ensure product quality, and establish appropriate handling and storage conditions to minimize degradation due to light exposure. The protocols and information provided in these application notes serve as a valuable resource for implementing such studies.

References

Troubleshooting & Optimization

Eszopiclone Formulation Technical Support Center: Preventing RP 48497 Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the formation of the photodegradation impurity RP 48497 in Eszopiclone formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed in Eszopiclone formulations?

A1: this compound is a known photodegradation product of Eszopiclone. Its formation is primarily caused by the exposure of the drug substance or formulation to light, particularly ultraviolet (UV) and certain visible light wavelengths.[1][2] Eszopiclone is a photosensitive compound, and light energy can induce a chemical transformation that results in the formation of this impurity.

Q2: Why is it important to control the level of this compound in Eszopiclone formulations?

A2: Controlling impurities in pharmaceutical formulations is a critical aspect of drug development and manufacturing. Regulatory agencies have strict guidelines on the limits of impurities in drug products. The presence of degradation products like this compound can potentially impact the safety and efficacy of the medication. Therefore, it is essential to minimize its formation to ensure the quality, safety, and stability of the final Eszopiclone product.

Q3: What are the primary strategies to prevent the formation of this compound?

A3: The primary strategies to prevent this compound formation revolve around protecting the Eszopiclone formulation from light exposure. This can be achieved through a combination of approaches:

  • Protective Packaging: Utilizing packaging materials that block the transmission of UV and visible light.

  • Formulation Design: Incorporating light-absorbing excipients or applying a protective film coating to the solid dosage form.

  • Controlled Manufacturing Environment: Minimizing light exposure during all stages of the manufacturing process.

Troubleshooting Guide: Investigating this compound Formation

If you are observing the formation of this compound in your Eszopiclone formulations, use the following guide to troubleshoot potential causes.

Observation Potential Cause Recommended Action
High levels of this compound in stability studies. Inadequate protection from light by the packaging.- Conduct a photostability study comparing different packaging options (e.g., amber glass bottles vs. clear glass, alu-alu blisters vs. PVC blisters).- Select packaging that provides the necessary light protection as per ICH Q1B guidelines.
This compound formation during manufacturing. Exposure to high-intensity light in the manufacturing area.- Use low-intensity, long-wavelength lighting (e.g., yellow or amber lights) in areas where the drug substance and formulation are exposed.- Minimize the duration of light exposure during processing steps like granulation, compression, and coating.
Inconsistent this compound levels between batches. Variability in formulation components or processing.- Evaluate the impact of excipients on photostability. Some excipients may act as photosensitizers.- Ensure consistent film coating thickness and opacity, as these are critical for light protection.
This compound detected in raw Eszopiclone API. Improper storage and handling of the API.- Store the Eszopiclone API in well-closed, light-resistant containers.- Re-test the API for impurities before use in formulation development.

Data Presentation: Photostability of Eszopiclone Formulations

The following table summarizes hypothetical quantitative data from a photostability study on Eszopiclone tablets under different conditions. This data is for illustrative purposes; actual results will vary based on the specific formulation and experimental setup.

Formulation Packaging Light Exposure Condition (ICH Q1B) This compound Level (%)
Uncoated TabletsClear Glass Vial1.2 million lux hours visible light0.85
Uncoated TabletsAmber Glass Vial1.2 million lux hours visible light0.12
Uncoated TabletsClear Glass Vial200 watt hours/square meter UV-A1.50
Uncoated TabletsAmber Glass Vial200 watt hours/square meter UV-A0.25
Film-Coated Tablets (Opadry® Blue)Clear Glass Vial1.2 million lux hours visible light0.08
Film-Coated Tablets (Opadry® Blue)Alu-Alu Blister1.2 million lux hours visible light< 0.05
Film-Coated Tablets (Opadry® Blue)Clear Glass Vial200 watt hours/square meter UV-A0.15
Film-Coated Tablets (Opadry® Blue)Alu-Alu Blister200 watt hours/square meter UV-A< 0.05

Experimental Protocols

Protocol 1: Photostability Testing of Eszopiclone Tablets

Objective: To evaluate the potential for photodegradation of Eszopiclone tablets and the formation of this compound under ICH Q1B recommended conditions.

Methodology:

  • Sample Preparation:

    • Place a single layer of Eszopiclone tablets (both uncoated and film-coated) on a chemically inert, transparent surface.

    • For testing in packaging, place the tablets in their respective primary packaging (e.g., clear glass vials, amber glass vials, alu-alu blisters).

    • Prepare a "dark" control sample for each formulation and packaging type by wrapping it in aluminum foil to protect it from light.

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source conforming to ICH Q1B Option 2 (cool white fluorescent and near-UV lamps).

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Maintain the temperature of the chamber at 25°C ± 2°C.

    • The dark control samples should be placed in the same chamber to experience the same temperature conditions.

  • Sample Analysis:

    • At the end of the exposure period, analyze the samples for the presence of this compound using a validated stability-indicating HPLC method.

    • Compare the results of the light-exposed samples to the dark control samples to determine the extent of photodegradation.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a robust HPLC method for the separation and quantification of Eszopiclone and its photodegradation impurity this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile. The exact composition should be optimized for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 305 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a standard solution of Eszopiclone and a separate standard solution of this compound in a suitable diluent (e.g., a mixture of mobile phase components).

    • Sample Solution: Dissolve a known amount of the Eszopiclone formulation in the diluent to achieve a target concentration. Sonicate and filter the solution before injection.

  • Validation:

    • The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

G Eszopiclone Eszopiclone C17H17ClN6O3 RP48497 This compound C11H7ClN4O Eszopiclone->RP48497 Photodegradation Light Light Exposure (UV/Visible) Light->Eszopiclone

Caption: Photodegradation pathway of Eszopiclone to this compound.

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prep_Uncoated Uncoated Tablets Exposure Photostability Chamber - Visible Light - UV-A Light Prep_Uncoated->Exposure Prep_Coated Film-Coated Tablets Prep_Coated->Exposure Prep_Packaged Packaged Samples Prep_Packaged->Exposure Prep_Dark Dark Control Prep_Dark->Exposure HPLC Stability-Indicating HPLC Exposure->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Experimental workflow for photostability testing.

References

Navigating the Separation of Eszopiclone and its Photodegradation Impurity RP 48497: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals an in-depth technical support resource for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Eszopiclone and its photodegradation impurity, RP 48497. This guide provides detailed troubleshooting advice in a user-friendly question-and-answer format, comprehensive experimental protocols, and comparative data to streamline your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of Eszopiclone and its related substances?

A1: A common starting point for the analysis of Eszopiclone and its impurities is reversed-phase HPLC. Typical setups often employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. The detection wavelength is generally set around 303-305 nm, where Eszopiclone exhibits strong UV absorbance.

Q2: What is this compound and why is its separation from Eszopiclone important?

A2: this compound is a significant photodegradation product of Eszopiclone.[1][2][3] Its chemical name is 6-(5-chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one. As a degradation impurity, its presence in the drug substance or product needs to be monitored and controlled to ensure the safety and efficacy of the pharmaceutical formulation. Regulatory guidelines necessitate the development of stability-indicating methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Q3: My Eszopiclone peak is showing tailing. What are the possible causes and solutions?

A3: Peak tailing for basic compounds like Eszopiclone is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: Ensure the pH of your mobile phase is appropriately controlled. Operating at a low pH (e.g., around 2.5-4.0) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[1]

  • Buffer Concentration: Inadequate buffer strength can lead to pH shifts on the column. Increasing the buffer concentration can improve peak shape.

  • Column Choice: Consider using a column with high-purity silica and effective end-capping to reduce the number of accessible silanol groups.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

Q4: I am observing a drift in the retention time of Eszopiclone and this compound. How can I troubleshoot this?

A4: Retention time variability can stem from several factors:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause. Ensure accurate and precise preparation of the mobile phase, including the organic-to-aqueous ratio and pH adjustment. The evaporation of volatile organic solvents can also alter the composition over time.

  • Column Equilibration: Insufficient column equilibration before starting the analytical run can lead to drifting retention times. It is advisable to flush the column with the mobile phase for a sufficient period until a stable baseline is achieved.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[4]

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause flow rate fluctuations, leading to retention time shifts.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the HPLC analysis of Eszopiclone and this compound.

Problem Potential Causes Recommended Solutions
Poor Resolution Between Eszopiclone and this compound 1. Inappropriate mobile phase composition. 2. Suboptimal pH of the mobile phase. 3. Inefficient column.1. Optimize the ratio of organic modifier (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary for complex mixtures. 2. Adjust the pH of the mobile phase. Small changes in pH can significantly impact the selectivity between ionizable compounds. 3. Use a high-resolution column with a smaller particle size (e.g., UPLC columns) or a longer column length.
Baseline Noise or Drift 1. Contaminated mobile phase or solvents. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. 4. Inadequate mixing of mobile phase components.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use. 2. Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. 3. Check the detector lamp's energy output and replace it if necessary. 4. If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes resolve this issue.
Ghost Peaks 1. Carryover from previous injections. 2. Contamination in the sample vial, cap, or solvent.1. Implement a robust needle wash program in your autosampler method, using a strong solvent to clean the needle and injection port between injections. 2. Use clean vials and caps. Run a blank injection (injecting only the mobile phase) to confirm the source of contamination.
Split Peaks 1. Clogged column inlet frit. 2. Column void or channeling. 3. Sample solvent incompatible with the mobile phase.1. Replace the column inlet frit. Using a guard column can help extend the life of the analytical column. 2. This may require replacing the column. 3. Dissolve the sample in a solvent that is of similar or weaker elution strength than the mobile phase.

Experimental Protocols

Below are summarized HPLC methods for the analysis of Eszopiclone and its impurities. These can serve as a starting point for your method development and optimization.

Method 1: Stability-Indicating RP-HPLC Method for Eszopiclone and Impurities

This method is suitable for the determination of Eszopiclone in the presence of its degradation products.

Parameter Condition
Column Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Buffer: Acetonitrile (62:38, v/v) Buffer Preparation: Dissolve 8.1 g of sodium lauryl sulfate and 1.6 g of sodium dihydrogen orthophosphate in 1000 mL of water. Adjust pH to 4.0 with orthophosphoric acid.[4]
Flow Rate 1.5 mL/min[4]
Detection UV at 303 nm[4]
Column Temperature Ambient or controlled at 30°C
Injection Volume 20 µL

In this method, the reported retention times for Impurity B, Impurity C (this compound), Impurity A, and Eszopiclone were 3.867 min, 7.305 min, 18.729 min, and 30.817 min, respectively, with a resolution of greater than 2.0 between all impurities and Eszopiclone.[4]

Method 2: UPLC Method for Rapid Separation of Eszopiclone and its Impurities

This UPLC method offers a faster analysis time for the separation of Eszopiclone and its impurities, including this compound (referred to as Impurity C).

Parameter Condition
Column Waters ACQUITY UPLC BEH C18 (dimensions not specified)
Mobile Phase A gradient elution with Mobile Phase A and Mobile Phase B. Mobile Phase A: 0.01 M phosphate buffer with 0.2% (w/v) 1-octane sulfonic acid sodium salt, pH adjusted to 2.2 with orthophosphoric acid, mixed with acetonitrile (85:15, v/v). Mobile Phase B: pH 2.2 buffer mixed with acetonitrile (20:80, v/v).
Detection UV at 303 nm
Total Run Time 13 minutes

This UPLC method was validated for the separation of Eszopiclone and its impurities A, B, C, and D.

Visualizing the Workflow

To aid in understanding the logical flow of troubleshooting and method development, the following diagrams are provided.

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue problem_id Identify Problem (e.g., Peak Tailing, RT Drift) start->problem_id check_method Review Method Parameters (Mobile Phase, Column, etc.) problem_id->check_method check_system Inspect HPLC System (Pump, Detector, Connections) problem_id->check_system peak_tailing Issue: Peak Tailing check_method->peak_tailing If Peak Shape Issue rt_drift Issue: Retention Time Drift check_method->rt_drift If RT Variability adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph check_equilibration Verify Column Equilibration rt_drift->check_equilibration check_temp Control Column Temperature rt_drift->check_temp check_mp_prep Ensure Consistent Mobile Phase Preparation rt_drift->check_mp_prep evaluate_results Evaluate Chromatogram adjust_ph->evaluate_results check_equilibration->evaluate_results check_temp->evaluate_results check_mp_prep->evaluate_results resolved Problem Resolved evaluate_results->resolved Issue Fixed escalate Consult Senior Analyst or Manufacturer evaluate_results->escalate Issue Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Pathway start Objective: Separate Eszopiclone & this compound step1 Column Selection C18, 5µm start->step1 step2 Mobile Phase Screening Acetonitrile vs. Methanol Phosphate vs. Acetate Buffer step1->step2 step3 pH Optimization Test pH range 2.5 - 4.5 step2->step3 step4 Gradient Optimization Adjust slope for best resolution step3->step4 step5 Final Method Validation Specificity, Linearity, Accuracy, Precision step4->step5

Caption: A typical pathway for HPLC method development.

References

Technical Support Center: Troubleshooting Peak Tailing in RP Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues, with a focus on reverse-phase (RP) chromatography. While specific data for a column designated "RP 48497" is not publicly available, the principles and troubleshooting steps outlined here are broadly applicable to most C18 and other silica-based reversed-phase columns.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is longer or more drawn out than the leading edge, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1][2]

Q2: What are the primary causes of peak tailing in reversed-phase HPLC?

A2: The most common cause of peak tailing is the occurrence of more than one mechanism of analyte retention.[3] In reversed-phase chromatography, while the primary retention mechanism is hydrophobic interaction with the stationary phase, secondary interactions can also occur.[3] These secondary interactions, often with ionized residual silanol groups on the silica surface, are a major contributor to peak tailing, especially for basic compounds.[3][4][5][6] Other causes can be categorized as either chemical or physical/mechanical.

Q3: How does the mobile phase pH affect peak tailing?

A3: The pH of the mobile phase is a critical factor influencing peak shape, particularly for ionizable analytes.[1][5][7] For basic compounds, operating at a low pH (typically below 3) can suppress the ionization of acidic silanol groups on the stationary phase surface, minimizing secondary interactions and thus reducing peak tailing.[3][5] Conversely, when analyzing acidic compounds, a higher pH might be necessary to ensure they are in their ionized form, but this can increase the ionization of silanols, potentially causing tailing for any basic compounds in the sample.[5] Operating near the pKa of an analyte can lead to inconsistent peak shapes and tailing.[1][4]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the composition of the sample solvent (diluent) can significantly impact peak shape.[2][8][9] If the sample solvent is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause band broadening and peak distortion, including tailing.[2][8] It is generally recommended to dissolve the sample in a solvent that is weaker than or has a similar strength to the initial mobile phase conditions.[8]

Q5: What is an acceptable level of peak tailing?

A5: The acceptability of peak tailing depends on the specific analytical method and its requirements. The United States Pharmacopeia (USP) defines the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A USP tailing factor between 1.0 and 1.5 is often considered acceptable for many assays, although some methods may tolerate values up to 2.0.[3]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Chemical Causes of Peak Tailing

This guide focuses on troubleshooting peak tailing originating from interactions between the analyte, mobile phase, and stationary phase.

Problem: One or more peaks in the chromatogram exhibit significant tailing.

Initial Assessment:

  • Identify the Tailing Peaks: Determine if all peaks are tailing or only specific ones. If only some peaks are tailing, they are likely basic compounds interacting with the stationary phase.[10]

  • Review Analyte Properties: Consider the chemical properties of the analytes in the tailing peaks. Basic compounds containing amine groups are particularly prone to tailing due to interactions with acidic silanol groups.[3][6][11]

Troubleshooting Steps & Solutions:

StepActionRationale
1 Adjust Mobile Phase pH For basic analytes, lower the mobile phase pH to 2.5-3.0.[3][5] This protonates the residual silanol groups on the silica surface, reducing their interaction with positively charged basic compounds.[3] For acidic analytes, ensure the pH is appropriate to maintain a consistent ionized or non-ionized state, avoiding the analyte's pKa.[1][4]
2 Increase Buffer Concentration If operating at a mid-range pH, increasing the buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and maintain a stable pH, thereby improving peak shape.[1][5]
3 Add a Competing Base For basic analytes, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.[6]
4 Change the Organic Modifier The choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. Experimenting with a different modifier may alter the interactions leading to tailing.[4]
5 Use an End-Capped Column If possible, switch to a column that has been "end-capped." End-capping is a process that chemically derivatizes the residual silanol groups, making them less active and reducing their potential for secondary interactions.[1][3][4]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Mobile Phases: Prepare at least three batches of your aqueous mobile phase, each with a different pH. For example, if your current pH is 4.5, prepare buffers at pH 3.0, 3.5, and 4.0. Ensure accurate pH measurement.

  • Equilibrate the System: For each new mobile phase, thoroughly flush the HPLC system and column until the baseline is stable. This may take 10-20 column volumes.

  • Inject Standard: Inject a standard solution of the problematic analyte(s) and observe the peak shape at each pH condition.

  • Analyze Results: Compare the chromatograms and select the pH that provides the best peak symmetry without compromising the required retention and resolution.

Guide 2: Resolving Physical and Mechanical Issues Causing Peak Tailing

This guide addresses peak tailing caused by problems within the HPLC system or the column itself.

Problem: All peaks in the chromatogram are tailing, often accompanied by a loss of efficiency (broader peaks).

Initial Assessment:

  • Sudden or Gradual Onset: Determine if the problem appeared suddenly or has been progressively worsening over time. A sudden change often points to a specific event like a pressure spike or the introduction of a contaminant.

  • System Pressure: Note if there has been a significant increase or fluctuation in the system backpressure, which could indicate a blockage.

Troubleshooting Steps & Solutions:

StepActionRationale
1 Check for Column Voids A void at the column inlet can cause peak distortion.[1][5] This can result from bed collapse due to high pressure or pH extremes.[5]
2 Inspect for Blockages A partially blocked inlet frit can distort the sample flow path, leading to tailing for all peaks.[12] This can be caused by particulate matter from the sample or mobile phase.
3 Minimize Extra-Column Volume Excessive tubing length or internal diameter between the injector, column, and detector can lead to band broadening and tailing.[2][4] Ensure all connections are made with the shortest possible length of appropriate narrow-bore tubing.
4 Verify Proper Fittings Improperly seated ferrules or loose connections can create small voids and disrupt the flow path, causing peak shape issues.[10]
5 Replace the Column If the above steps do not resolve the issue, the column itself may be irreversibly damaged or contaminated.[1][13] Replacing it with a new column of the same type is a definitive way to check if the column is the source of the problem.[3]

Experimental Protocol: Column Reversal and Flushing

Caution: Only perform this procedure if the column manufacturer's instructions permit reverse flushing.

  • Disconnect the Column: Carefully disconnect the column from the detector end.

  • Reverse the Column: Connect the original outlet of the column to the pump outlet (injector).

  • Flush to Waste: Direct the column outlet to a waste container, not the detector.

  • Low Flow Rate Flush: Begin flushing with a strong, compatible solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column) at a low flow rate (e.g., 0.1-0.2 mL/min).

  • Gradually Increase Flow: Slowly increase the flow rate, but do not exceed 50% of the maximum recommended flow rate for the column.

  • Flush Adequately: Flush with at least 20-30 column volumes of the strong solvent.

  • Re-equilibrate: Re-install the column in the correct flow direction and equilibrate with the mobile phase before injecting a sample.

Data Summary

Since specific quantitative data for an "this compound" column is unavailable, the following table provides an illustrative example of how mobile phase pH can affect the asymmetry factor of a basic compound.

Table 1: Illustrative Effect of Mobile Phase pH on Peak Asymmetry for a Basic Analyte

Mobile Phase pHAsymmetry Factor (As)Peak Shape Observation
7.02.35Severe Tailing
5.01.80Moderate Tailing
3.01.33Acceptable Symmetry
2.51.10Good Symmetry

Note: Data is hypothetical and intended for illustrative purposes only. Actual results will vary depending on the specific analyte, column, and other chromatographic conditions.

Visual Troubleshooting Workflows

The following diagrams, generated using DOT language, provide visual workflows for troubleshooting peak tailing.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_causes Likely Chemical Causes q1->chem_causes No, only some peaks phys_causes Likely Physical/Mechanical Causes q1->phys_causes Yes, all peaks step_c1 1. Adjust Mobile Phase pH 2. Increase Buffer Strength 3. Use Competing Base 4. Change Organic Modifier chem_causes->step_c1 Troubleshoot step_p1 1. Check for Column Voids 2. Inspect for Blockages 3. Minimize Extra-Column Volume 4. Check Fittings phys_causes->step_p1 Troubleshoot end Peak Shape Improved step_c1->end Resolved step_p1->end Resolved

Caption: Initial diagnosis workflow for peak tailing.

G cluster_solutions Mitigation Strategies start Analyte-Silanol Interaction (Peak Tailing for Basic Compounds) ph_adjust Lower Mobile Phase pH (e.g., pH < 3) start->ph_adjust Reduces silanol ionization buffer_inc Increase Buffer Concentration start->buffer_inc Masks silanol sites end_cap Use End-Capped Column start->end_cap Reduces available silanols comp_base Add Competing Base (e.g., TEA) start->comp_base Competes for silanol sites result Improved Peak Shape ph_adjust->result buffer_inc->result end_cap->result comp_base->result

Caption: Strategies to mitigate silanol interactions.

References

Technical Support Center: Synthesis of RP 48497

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of RP 48497, a photodegradation product of Eszopiclone.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically involves a three-step process: reduction, chlorination, and intramolecular cyclization.

Step 1: Reduction of 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Compound 3)

Issue: Low yield of the desired 3-hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4) and formation of a major byproduct.

  • Question: My reduction of Compound 3 with sodium borohydride (NaBH₄) resulted in a low yield of Compound 4 and the formation of a significant amount of an inseparable byproduct. What could be the cause and how can I improve the yield?

  • Answer: A common issue in this reduction step is the over-reduction or side reactions caused by an excess of the reducing agent. The amount of NaBH₄ is critical; using more than 0.5 molecular equivalents can lead to the formation of byproducts that are difficult to separate from the desired product due to similar polarities.[1] The reaction temperature also plays a crucial role, with higher temperatures favoring the formation of byproducts.[1]

    Suggested Solutions:

    • Control the stoichiometry of NaBH₄: Carefully control the amount of NaBH₄ used. It is recommended to use approximately 0.7 molar equivalents.

    • Maintain a low reaction temperature: The reaction should be carried out at a controlled temperature, ideally between 10 °C and 15 °C.[1]

    • Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid prolonged reaction times that might favor byproduct formation.

Step 2: Chlorination of 3-hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4)

Issue: Incomplete chlorination or degradation of the product.

  • Question: The chlorination of Compound 4 with thionyl chloride (SOCl₂) is not going to completion, or I am observing product degradation. How can I optimize this step?

  • Answer: Incomplete chlorination can be due to insufficient reagent or suboptimal reaction conditions. Degradation might occur if the reaction temperature is too high or if the reaction is left for too long.

    Suggested Solutions:

    • Ensure anhydrous conditions: Thionyl chloride reacts with water. Ensure all glassware is oven-dried and the solvent (dichloromethane) is anhydrous.

    • Control the temperature: The addition of thionyl chloride should be done dropwise at 0 °C to keep the temperature below 10 °C.[1]

    • Use an appropriate excess of thionyl chloride: A sufficient excess of thionyl chloride is necessary to drive the reaction to completion. The published protocol suggests using a significant excess.[1]

    • Monitor reaction progress: Use TLC to determine the point of complete conversion of the starting material.

Step 3: Intramolecular Cyclization of 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (Compound 5)

Issue: Low yield of the final product, this compound.

  • Question: The final intramolecular cyclization step to form this compound is giving a low yield. What are the critical parameters for this reaction?

  • Answer: The success of this intramolecular cyclization, which is a nucleophilic substitution, is highly dependent on the base used and the reaction conditions. The use of a strong, non-nucleophilic base is crucial for the deprotonation of the amide nitrogen, initiating the cyclization.

    Suggested Solutions:

    • Choice of base: Sodium hydride (NaH) is an effective base for this transformation.[1] Ensure the NaH is fresh and of good quality.

    • Anhydrous solvent: The reaction should be carried out in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[1]

    • Temperature control: The initial addition of the substrate to the NaH suspension should be done at 0 °C to control the initial exothermic reaction. The reaction is then typically stirred at room temperature.[1]

    • Sufficient reaction time: The reaction may require an extended period to go to completion. The published procedure suggests stirring for 24 hours.[1] In some cases, an additional portion of the base may be required to drive the reaction to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for the synthesis of this compound?

A1: The reported total yield for the three-step synthesis of this compound is approximately 40%.[1]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Sodium hydride is a flammable solid and reacts dangerously with water. It should also be handled with care in an inert atmosphere.

Q3: How can I purify the final product, this compound?

A3: The final product can be purified by precipitation from the reaction mixture by pouring it into ice water. The resulting solid can then be collected by filtration.[1] If further purification is needed, recrystallization or column chromatography could be explored, though the initial precipitation is reported to yield a product of sufficient purity.

Q4: Can other reducing agents be used in the first step instead of NaBH₄?

A4: The literature specifically mentions the use of potassium borohydride (KBH₄) as an alternative to NaBH₄, which also leads to the cleavage of the carbon-nitrogen bond to yield compound 4.[1] However, the optimization of the reaction conditions, particularly the stoichiometry of the reducing agent, remains critical regardless of the specific borohydride salt used.

Data Presentation

Table 1: Summary of Yields for the Synthesis of this compound

StepReactionProductReported Yield
1Reduction3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4)75.2%
2Chlorination3-Chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 5)65.4%[1]
3Cyclization6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound)77.2%[1]
Overall - This compound ~40% [1]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 4) [1]

  • To a mixture of 1,4-dioxane (230 mL) and water (12 mL), add 6-(5-chloropyridin-2-yl)-7-hydroxy-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (Compound 3, 26.4 g, 0.10 mol).

  • Cool the suspension to 10 °C.

  • Add NaBH₄ (2.7 g, 0.07 mol) to the suspension.

  • Stir the mixture for 2 hours, maintaining the temperature between 10 °C and 15 °C.

  • Pour the reaction mixture into ice/water (300 mL).

  • Adjust the pH to 5-6 with glacial acetic acid and stir for 30 minutes.

  • Filter the precipitated solid and dry to obtain the product.

Protocol 2: Synthesis of 3-Chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide (Compound 5) [1]

  • To a 0 °C suspension of 3-hydroxymethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (Compound 4, 30.0 g, 0.10 mol) in dichloromethane (120 mL), add thionyl chloride (42 mL) dropwise, keeping the temperature below 10 °C.

  • After the addition, stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure to dryness.

  • Recrystallize the off-white product from isopropanol.

Protocol 3: Synthesis of 6-(5-Chloropyridin-2-yl)-6,7-dihydropyrrolo[3,4-b]pyrazin-5-one (this compound) [1]

  • To a 0 °C suspension of NaH (4.3 g, 70%, 0.12 mol) in DMF (200 mL), slowly add 3-chloromethylpyrazine-2-carboxylic acid (5-chloropyridin-2-yl)-amide (Compound 5, 17.5 g, 0.06 mol).

  • After the addition, stir the reaction mixture for 24 hours at room temperature.

  • Add additional NaH (70%, 1.3 g, 0.04 mol) and stir for another 1 hour.

  • Pour the mixture into ice/water (200 mL).

  • Filter the precipitated solid to obtain the final product.

Visualizations

experimental_workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Cyclization start Compound 3 process1 1. Add 1,4-dioxane/water 2. Cool to 10°C start->process1 process2 Add NaBH4 (0.7 eq) process1->process2 process3 Stir at 10-15°C for 2h process2->process3 process4 Quench with ice/water Adjust pH to 5-6 process3->process4 product1 Compound 4 process4->product1 product1_cont Compound 4 product1->product1_cont process5 1. Suspend in DCM 2. Cool to 0°C product1_cont->process5 process6 Add SOCl2 dropwise process5->process6 process7 Stir at RT for 2h process6->process7 process8 Evaporate solvent process7->process8 product2 Compound 5 process8->product2 product2_cont Compound 5 product2->product2_cont process9 1. Prepare NaH in DMF at 0°C process10 Add Compound 5 slowly product2_cont->process10 process9->process10 process11 Stir at RT for 24h process10->process11 process12 Add more NaH, stir 1h process11->process12 process13 Quench with ice/water process12->process13 final_product This compound process13->final_product

Caption: Experimental workflow for the three-step synthesis of this compound.

reaction_pathway cluster_reduction Reduction cluster_chlorination Chlorination cluster_cyclization Intramolecular Cyclization Compound3 Compound 3 (6-(5-chloropyridin-2-yl)-7-hydroxy-6,7- dihydropyrrolo[3,4-b]pyrazin-5-one) Compound4 Compound 4 (3-hydroxymethyl-pyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide) Compound3->Compound4 NaBH4, 1,4-dioxane/H2O, 10-15°C Compound5 Compound 5 (3-chloromethylpyrazine-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide) Compound4->Compound5 SOCl2, DCM, 0°C to RT RP48497 This compound (6-(5-Chloropyridin-2-yl)-6,7-dihydro- pyrrolo[3,4-b]pyrazin-5-one) Compound5->RP48497 NaH, DMF, 0°C to RT

Caption: Synthetic pathway for the preparation of this compound.

References

Technical Support Center: Chromatographic Analysis of Eszopiclone and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic analysis of eszopiclone and its related substances, with a specific focus on resolving the co-elution of the photodegradation impurity RP 48497.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation important?

This compound is a non-chiral photodegradation product of eszopiclone that can form when the drug substance or product is exposed to light.[1] Its separation and quantification are critical for ensuring the quality, safety, and efficacy of eszopiclone-containing products, as regulatory agencies require the monitoring and control of impurities.

Q2: What are the common impurities of eszopiclone that might co-elute with this compound?

Common process-related impurities and degradation products of eszopiclone include eszopiclone N-oxide (Impurity A), 6-(5-chloropyridin-2-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione (Impurity B), and other related substances.[2][3] Additionally, forced degradation studies have shown that eszopiclone can degrade under acidic, basic, and oxidative conditions to form various other products.[4][5][6][7] While direct co-elution of this compound with a specific impurity is not extensively documented in publicly available literature, the potential for co-elution exists depending on the chromatographic conditions employed.

Q3: What are the initial steps to troubleshoot the co-elution of this compound?

Initial troubleshooting should involve a systematic evaluation of the existing HPLC or UPLC method. Key parameters to investigate include the mobile phase composition (organic modifier, buffer pH, and additives), stationary phase chemistry, column temperature, and flow rate. A logical troubleshooting workflow is essential for efficiently identifying the root cause of the co-elution.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to modify and optimize your chromatographic method to resolve this compound from other impurities.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for addressing co-elution issues.

CoElution_Troubleshooting start Co-elution of this compound Observed check_peak_purity 1. Confirm Co-elution (e.g., Peak Purity Analysis, Mass Spectrometry) start->check_peak_purity adjust_mobile_phase 2. Modify Mobile Phase check_peak_purity->adjust_mobile_phase adjust_ph Adjust pH adjust_mobile_phase->adjust_ph Selectivity Change? adjust_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_mobile_phase->adjust_organic Selectivity Change? adjust_gradient Optimize Gradient Profile adjust_mobile_phase->adjust_gradient Resolution Improvement? change_column 3. Evaluate Stationary Phase adjust_ph->change_column No resolved Resolution Achieved adjust_ph->resolved Yes adjust_organic->change_column No adjust_organic->resolved Yes adjust_gradient->change_column No adjust_gradient->resolved Yes change_c18 Try a Different C18 Column (e.g., different end-capping, pore size) change_column->change_c18 Selectivity Change? change_phase_type Consider an Alternative Stationary Phase (e.g., Phenyl-Hexyl, Cyano) change_column->change_phase_type Selectivity Change? adjust_temp_flow 4. Modify Temperature and Flow Rate change_c18->adjust_temp_flow No change_c18->resolved Yes change_phase_type->adjust_temp_flow No change_phase_type->resolved Yes adjust_temp Vary Column Temperature adjust_temp_flow->adjust_temp Efficiency/Selectivity Change? adjust_flow Adjust Flow Rate adjust_temp_flow->adjust_flow Efficiency Change? adjust_temp->resolved Yes revalidate 5. Re-validate Method adjust_temp->revalidate If significant change adjust_flow->resolved Yes adjust_flow->revalidate If significant change resolved->revalidate end Document and Implement revalidate->end

Caption: A workflow for systematically troubleshooting the co-elution of this compound.

Data Presentation: Comparison of Starting and Optimized Chromatographic Conditions

The following table summarizes typical starting conditions for the analysis of eszopiclone and its impurities, alongside potential optimized parameters to resolve co-elution.

ParameterTypical Starting ConditionsPotential Optimized Conditions for Resolution
Column C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm)Alternative C18 (different bonding/end-capping), Phenyl-Hexyl, or Cyano stationary phase
Mobile Phase A 0.01 M Phosphate Buffer with 0.2% 1-octane sulfonic acid sodium salt, pH 2.20.05 M Monobasic Sodium Phosphate, pH 3.5
Mobile Phase B AcetonitrileMethanol or a ternary mixture (e.g., Acetonitrile/Methanol/Buffer)
Gradient Isocratic or shallow gradientSteeper or multi-step gradient profile
Flow Rate 1.0 - 1.5 mL/min0.8 - 1.2 mL/min
Column Temp. 30 - 40 °C25 - 50 °C (evaluate in 5 °C increments)
Detection UV at 303 nmDiode Array Detector (DAD) for peak purity assessment

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Eszopiclone and Impurities

This protocol is a representative method that can be used as a starting point for the analysis of eszopiclone and its impurities.[3][4][5][8]

  • Chromatographic System:

    • HPLC with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column:

    • Inertsil C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.05 M monobasic sodium phosphate buffer containing 0.8% sodium lauryl sulfate, with the pH adjusted to 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Composition: 60:40 (v/v) of Mobile Phase A and Mobile Phase B.

  • Flow Rate:

    • 1.5 mL/min.

  • Column Temperature:

    • 40 °C.

  • Detection Wavelength:

    • 303 nm.

  • Injection Volume:

    • 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL of eszopiclone.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to challenge the specificity of the analytical method, forced degradation studies are recommended.[4][6][7]

  • Acid Hydrolysis:

    • Dissolve the eszopiclone sample in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Base Hydrolysis:

    • Dissolve the eszopiclone sample in 0.1 N NaOH and keep at room temperature for 30 minutes. Neutralize the solution before injection.

  • Oxidative Degradation:

    • Treat the eszopiclone sample solution with 3% hydrogen peroxide at room temperature for 2 hours.

  • Photodegradation:

    • Expose the eszopiclone drug substance or drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat at 60°C for 24 hours.

Visualization of Eszopiclone and Key Impurities

The following diagram illustrates the relationship between eszopiclone and some of its known impurities.

Eszopiclone_Impurities Eszopiclone Eszopiclone Oxidation Oxidation Eszopiclone->Oxidation Photodegradation Photodegradation (Light Exposure) Eszopiclone->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Eszopiclone->Hydrolysis Impurity_A Impurity A (Eszopiclone N-oxide) Oxidation->Impurity_A RP_48497 This compound Photodegradation->RP_48497 Degradation_Products Other Degradation Products Hydrolysis->Degradation_Products Process Synthesis Process Process->Eszopiclone Process_Impurities Process-Related Impurities Process->Process_Impurities

Caption: Relationship between eszopiclone and its impurities from different sources.

References

Technical Support Center: Enhancing the Sensitivity of RP 48497 Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of RP 48497. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its sensitive detection important?

A1: this compound is a non-chiral photodegradation product of Eszopiclone, a non-benzodiazepine hypnotic agent.[1][2][3][4][5] As a potential impurity in a pharmaceutical product, it is crucial to detect and quantify this compound at very low levels to ensure the quality, safety, and stability of the drug product. Sensitive detection methods are necessary to meet regulatory requirements and to understand the degradation pathways of the active pharmaceutical ingredient (API).

Q2: What is the mechanism of action of this compound?

A2: this compound is known to be a potassium channel opener, specifically targeting ATP-sensitive potassium (KATP) channels.[6][7][8][9] By opening these channels, it causes an efflux of potassium ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the cell less excitable.

Q3: What are the primary analytical techniques for detecting this compound?

A3: The most common and sensitive techniques for the detection and quantification of this compound and similar small molecules in complex matrices are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and specificity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

Q4: I am not getting a detectable peak for this compound. What are the initial troubleshooting steps?

A4:

  • Check Instrument Performance: Ensure your HPLC or LC-MS/MS system is performing optimally by running a system suitability test with a known standard.

  • Verify Standard Integrity: Confirm the concentration and integrity of your this compound standard. The compound may have degraded if not stored correctly. Stock solutions of this compound are typically stable at -80°C for 6 months or -20°C for 1 month.[1]

  • Optimize Extraction Recovery: Your sample preparation method may not be efficiently extracting this compound. Evaluate the recovery of your current method by spiking a blank matrix with a known concentration of the analyte.

  • Increase Injection Volume: If initial attempts do not yield a detectable peak, a larger injection volume may increase the signal. However, be mindful that this can also lead to broader peaks and potential matrix effects.

Troubleshooting Guides

HPLC-UV Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Insufficient sample concentration.- Low UV detector sensitivity at the chosen wavelength.- Poor extraction recovery.- Analyte degradation.- Concentrate the sample if possible.- Optimize the detection wavelength (around 303 nm is a good starting point for similar compounds).- Re-evaluate and optimize the sample preparation method (see Protocol 1).- Prepare fresh standards and samples.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Incompatible sample solvent.- Column contamination or degradation.- Dilute the sample.- Ensure the sample solvent is weaker than or equal in strength to the mobile phase.- Use a guard column and/or flush the analytical column.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
High Baseline Noise - Contaminated mobile phase or system.- Detector lamp issue.- Filter all mobile phases and use high-purity solvents.- Flush the system thoroughly.- Check the detector lamp's energy and replace if necessary.
LC-MS/MS Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low Signal Intensity/Sensitivity - Suboptimal ionization.- Poor fragmentation.- Ion suppression from matrix components.- Inefficient sample cleanup.- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Optimize collision energy for the specific MRM transitions.- Improve chromatographic separation to move the analyte peak away from co-eluting matrix components.- Enhance sample preparation with a more rigorous cleanup (e.g., SPE over protein precipitation).
High Background/Noise - Contamination in the LC or MS system.- Matrix interferences.- Use LC-MS grade solvents and additives.- Clean the ion source.- Implement a divert valve to send the early and late eluting components to waste.
Inconsistent Results (Poor Precision) - Variable extraction recovery.- Inconsistent ionization due to matrix effects.- Instability of the analyte in the processed sample.- Use a stable isotope-labeled internal standard if available.- Perform matrix-matched calibration.- Evaluate the autosampler stability of the processed samples.
No Detectable MRM Signal - Incorrect precursor or product ion selection.- Insufficient fragmentation energy.- Confirm the exact mass of this compound (C11H7ClN4O, MW: 246.65 g/mol ). Infuse a standard solution directly into the mass spectrometer to determine the precursor ion and optimize product ions and collision energies.- Perform a product ion scan to identify the most intense and stable fragment ions.

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Biological Fluids (Plasma/Serum)

This protocol outlines three common methods for sample preparation, ranging from simple to more complex for enhanced cleanup.

1. Protein Precipitation (PPT) - For initial screening

  • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

2. Liquid-Liquid Extraction (LLE) - For improved cleanliness

  • To 100 µL of plasma/serum, add the internal standard and 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a new tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

  • Vortex and inject.

3. Solid-Phase Extraction (SPE) - For highest sensitivity and selectivity

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma/serum by adding the internal standard and diluting with 400 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of the mobile phase.

  • Vortex and inject.

Protocol 2: Suggested HPLC-UV Method Parameters
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) mixture of 0.05 M sodium phosphate buffer (pH 3.5) and acetonitrile
Flow Rate 1.5 mL/min
Column Temperature 40°C
Detection Wavelength 303 nm
Injection Volume 20 µL
Protocol 3: Suggested LC-MS/MS Method Parameters
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Precursor > Product (e.g., m/z 247.0 > 129.1, 219.0)*Internal Standard: To be determined based on selection (e.g., a stable isotope-labeled version of this compound)

*Note: These MRM transitions are suggested starting points based on the molecular weight and likely fragmentation pattern of this compound. The precursor ion is [M+H]+. The product ion m/z 129.1 corresponds to the 2-amino-5-chloropyridine fragment. These should be optimized by direct infusion of a standard.

Data Presentation

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different blank matrix lots.[10][11][12]
Linearity (Calibration Curve) Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).[11]
Accuracy Mean concentration at each QC level (low, mid, high) within ±15% of the nominal value.[10]
Precision Coefficient of variation (CV) at each QC level ≤ 15%.[10]
Lower Limit of Quantification (LLOQ) Accuracy within ±20% and precision ≤ 20%. Signal should be at least 5-10 times the baseline noise.[10]
Recovery Consistent, precise, and reproducible at low, mid, and high concentrations.
Matrix Effect Assessed in at least 6 different matrix lots. The CV of the IS-normalized matrix factor should be ≤ 15%.[12]
Stability (Freeze-thaw, Bench-top, Long-term) Mean concentration of stability QCs should be within ±15% of the nominal concentration of fresh QCs.[9][13]

Visualizations

KATP_Channel_Activation_Pathway cluster_channel KATP Channel Complex RP48497 This compound (KATP Channel Opener) SURx Sulfonylurea Receptor (SURx) Subunit RP48497->SURx Binds to KATP_Open KATP Channel (Open State) SURx->KATP_Open Induces Conformational Change to Open Kir6x Kir6.x Subunit (Potassium Pore) KATP_Channel ATP-Sensitive K+ Channel (Closed State) K_Efflux K+ Efflux KATP_Open->K_Efflux Allows Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Causes Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) (Closed) Hyperpolarization->Ca_Channel Inactivates Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Leads to Cellular_Response Reduced Cellular Excitability Ca_Influx->Cellular_Response Results in

Caption: Signaling pathway of this compound via KATP channel activation.

Experimental_Workflow cluster_prep Choose One Method start Start: Biological Sample (e.g., Plasma) prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis ppt Protein Precipitation ppt->analysis lle Liquid-Liquid Extraction lle->analysis spe Solid-Phase Extraction spe->analysis data Data Acquisition & Processing analysis->data quant Quantification & Reporting data->quant

Caption: General experimental workflow for this compound detection.

Troubleshooting_Logic start Issue: Low or No Signal check_system System Suitability OK? start->check_system check_standard Standard Integrity OK? check_system->check_standard Yes fix_system Troubleshoot LC/MS System check_system->fix_system No check_sample_prep Optimize Sample Prep (Recovery & Matrix Effects) check_standard->check_sample_prep Yes fix_standard Prepare Fresh Standards check_standard->fix_standard No check_ms_params Optimize MS Parameters (Source & MRM) check_sample_prep->check_ms_params success Problem Solved check_ms_params->success fix_system->start fix_standard->start

Caption: Logical troubleshooting flow for low signal intensity.

References

Validation & Comparative

Validating Analytical Methods for Eszopiclone Impurity RP 48497: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and stability of pharmaceutical products is paramount. This guide provides a comparative overview of validated analytical methods for the detection and quantification of RP 48497, a known photodegradation impurity of the sedative-hypnotic agent Eszopiclone. The information presented here is compiled from various studies to assist in the selection and implementation of appropriate quality control strategies.

This compound, chemically identified as 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one, is formed when Eszopiclone is exposed to light. Its presence in the final drug product must be monitored to ensure safety and efficacy. Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated for this purpose.

Comparison of Analytical Methods

The following tables summarize the key parameters of different reversed-phase liquid chromatography methods used for the analysis of Eszopiclone and its impurities, including this compound (often denoted as Impurity C). These methods are crucial for stability-indicating assays, which are designed to separate the active pharmaceutical ingredient (API) from its degradation products.

Table 1: Comparison of RP-HPLC and RP-UPLC Methodologies for this compound Analysis

ParameterMethod 1: RP-HPLCMethod 2: RP-UPLCMethod 3: Alternative RP-HPLC
Principle Reversed-Phase High-Performance Liquid ChromatographyReversed-Phase Ultra-Performance Liquid ChromatographyReversed-Phase High-Performance Liquid Chromatography
Instrumentation HPLC system with UV/PDA detectorUPLC system with UV/PDA detectorHPLC system with UV/PDA detector
Column Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)Waters ACQUITY UPLC BEH C18 (dimensions not specified)Inertsil C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: Buffer and Acetonitrile (62:38, v/v)Gradient: Mobile Phase A and BIsocratic: 0.05M Monobasic Sodium Phosphate Buffer (pH 3.5) with 0.8% Sodium Lauryl Sulfate and Acetonitrile (60:40, v/v)[1]
Flow Rate 1.5 mL/minNot specified1.5 mL/min[1]
Detection Wavelength 303 nm303 nm303 nm[1]
Column Temperature Not specifiedNot specified40°C[1]
Run Time Typical retention time for Eszopiclone is 30.817 min13 minNot specified

Table 2: Summary of Validation Parameters

Validation ParameterMethod 1: RP-HPLCMethod 2: RP-UPLCMethod 3: Alternative RP-HPLC
Linearity Range 50-150 µg/mL for Eszopiclone0.02 to 7.2 μg/mL for impurities A, B, C, and D[2]LOQ to 4.8 µg/mL for Eszopiclone and impurities[1]
Correlation Coefficient (r²) > 0.999≥ 0.999[2]Not specified
Precision (%RSD) < 2%< 5% for each impurity[2]Not specified
Accuracy (% Recovery) 100.4-101.3% for EszopicloneNot specifiedNot specified
Limit of Detection (LOD) 0.1 µg/mL for EszopicloneNot specifiedNot specified
Limit of Quantification (LOQ) 0.25 µg/mL for EszopicloneNot specifiedNot specified
Specificity Well-resolved peaks from degradation productsSelective for Eszopiclone and its degradation products[2]Selective and accurate for quantification of impurities and degradation products[1]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are generalized protocols based on the reviewed literature for the analysis of this compound in Eszopiclone samples.

Method 1: RP-HPLC Protocol
  • Mobile Phase Preparation: Prepare the buffer solution by dissolving 8.1 g of sodium lauryl sulfate and 1.6 g of sodium dihydrogen orthophosphate in 1000 mL of water. Adjust the pH to 4.0 with orthophosphoric acid. Mix 620 mL of this buffer with 380 mL of acetonitrile. Sonicate for 10 minutes.

  • Standard Solution Preparation: Accurately weigh and dissolve Eszopiclone and its impurities (including this compound) in the diluent (mobile phase) to achieve a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Eszopiclone drug substance or crushed tablets in the diluent to obtain a solution of a suitable concentration.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm).

    • Flow Rate: 1.5 mL/min.

    • Detection: UV at 303 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Quantification: Calculate the amount of this compound in the sample by comparing its peak area with that of the corresponding standard.

Method 2: RP-UPLC Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M phosphate buffer with 0.2% (w/v) 1-octane sulfonic acid sodium salt, adjust the pH to 2.2 with orthophosphoric acid, and mix with acetonitrile in an 85:15 (v/v) ratio[2].

    • Mobile Phase B: Mix the pH 2.2 buffer with acetonitrile in a 20:80 (v/v) ratio[2].

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the RP-HPLC protocol, using Mobile Phase A as the diluent.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18.

    • Detection: UV at 303 nm[2].

    • Gradient Elution: A specific gradient program should be developed to ensure the separation of all impurities.

  • Analysis and Quantification: Follow the same procedure as for the RP-HPLC method.

Mandatory Visualizations

To better illustrate the processes involved in the analysis of this compound, the following diagrams have been generated.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification sample Eszopiclone Drug Substance/Product dissolve_sample Dissolve in Diluent sample->dissolve_sample standard This compound Reference Standard dissolve_standard Dissolve in Diluent standard->dissolve_standard injection Inject into HPLC/UPLC System dissolve_sample->injection dissolve_standard->injection separation Separation on Reversed-Phase Column injection->separation detection UV/PDA Detection (e.g., 303 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration quantification Quantify this compound (vs. Standard) peak_integration->quantification

Analytical workflow for this compound quantification.

degradation_pathway Eszopiclone Eszopiclone RP48497 This compound (Photodegradation Impurity) Eszopiclone->RP48497 Light Exposure OtherImpurities Other Process-Related and Degradation Impurities Eszopiclone->OtherImpurities Synthesis/Storage DrugProduct Final Drug Product Eszopiclone->DrugProduct RP48497->DrugProduct OtherImpurities->DrugProduct

Formation of this compound from Eszopiclone.

References

A Comparative Guide to RP 48497 and Other Eszopiclone Degradation Products for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of RP 48497 and other known degradation products of the non-benzodiazepine hypnotic agent, Eszopiclone. The information presented herein, supported by experimental data from published literature, is intended to assist researchers, scientists, and drug development professionals in understanding the impurity profile of Eszopiclone, a critical aspect of quality control and drug stability assessment.

Introduction to Eszopiclone and Its Degradation Profile

Eszopiclone, the (S)-enantiomer of zopiclone, is a sedative-hypnotic medication used for the treatment of insomnia.[1][2] Like all pharmaceutical compounds, Eszopiclone is susceptible to degradation under various environmental conditions, leading to the formation of impurities. These degradation products can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding of their formation and characteristics is paramount.

This guide focuses on this compound, a significant photodegradation product of Eszopiclone, and compares it with other process-related impurities and degradation products, including Eszopiclone-N-oxide (RP 29753), N-desmethyleszopiclone (RP 32273), and RP 29307.[1][2]

Formation Pathways of Eszopiclone Degradation Products

The formation of various Eszopiclone degradation products is triggered by specific environmental stressors. The primary pathways are summarized below:

  • This compound: This non-chiral compound is primarily formed as a result of photodegradation when Eszopiclone is exposed to bright light.[1][2][3]

  • Eszopiclone-N-oxide (RP 29753): This impurity is a product of oxidation.[1][2]

  • N-desmethyleszopiclone (RP 32273): This is a metabolite formed through demethylation.[1][2]

  • RP 29307: This substance is a process-related impurity that can be present in the starting materials or formed via hydrolysis during storage.[1][2]

  • Impurity D: Identified as 2-amino-5-chloropyridine, this degradant is significantly formed under acidic stress conditions.[4][5]

The following diagram illustrates the formation pathways of these degradation products from Eszopiclone.

Formation Pathways of Eszopiclone Degradation Products Eszopiclone Eszopiclone RP48497 This compound Eszopiclone->RP48497 Photodegradation (Light) EszopicloneNoxide Eszopiclone-N-oxide (RP 29753) Eszopiclone->EszopicloneNoxide Oxidation Ndesmethyleszopiclone N-desmethyleszopiclone (RP 32273) Eszopiclone->Ndesmethyleszopiclone Metabolism (Demethylation) RP29307 RP 29307 Eszopiclone->RP29307 Hydrolysis / Process Impurity ImpurityD Impurity D (2-amino-5-chloropyridine) Eszopiclone->ImpurityD Acid Hydrolysis

Caption: Formation pathways of major Eszopiclone degradation products.

Comparative Analysis of Degradation Under Stress Conditions

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following table summarizes the degradation of Eszopiclone and the formation of its impurities under various stress conditions as reported in the literature.

Stress ConditionReagents and ConditionsEszopiclone Degradation (%)Major Degradation Products FormedReference
Acid Hydrolysis 2M HCl at 60°C for 2 hoursSignificantImpurity D[4][5]
Base Hydrolysis 2M NaOH at 60°C for 30 minutesObservedUnspecified[5][6]
Oxidative 5% H₂O₂ at room temperature for 2 hoursSlightUnspecified[4][6]
Thermal 60°C for 24 hoursStable-[4][6]
Photolytic UV and visible light (1.2 million lux/h and 200 watt/h/m²)StableThis compound[4][6]
Humidity 40°C, 75% RH for 7 daysStable-[4]

Experimental Protocols

Detailed methodologies for the analysis of Eszopiclone and its degradation products are crucial for reproducible results. Below are summaries of analytical methods employed in published studies.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A stability-indicating HPLC method is essential for separating and quantifying Eszopiclone from its degradation products.[6]

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[6]

  • Mobile Phase: A mixture of 0.05M monobasic sodium phosphate buffer (containing 0.8% sodium lauryl sulfate, pH 3.5) and acetonitrile in a 60:40 (v/v) ratio.[6]

  • Flow Rate: 1.5 mL/min[6]

  • Column Temperature: 40°C[6]

  • Detection: Photodiode Array (PDA) at 303 nm[6]

  • Sample Preparation: A stock solution of Eszopiclone is prepared by dissolving the drug in the mobile phase. Working standards and samples are prepared by appropriate dilution.[4]

High-Performance Thin-Layer Chromatography (HPTLC) for Degradation Studies

HPTLC offers a high-throughput alternative for the separation and estimation of Eszopiclone and its degradants.[7]

  • Stationary Phase: Silica gel 60 F-254 TLC precoated aluminum plates.[7]

  • Mobile Phase: Toluene: Ethyl Acetate: Methanol (6:4:2 v/v/v)[7]

  • Detection: Densitometric estimation at 304 nm.[7]

  • Rf Value for Eszopiclone: 0.52 ± 0.02[7]

The following diagram outlines a general workflow for the analysis of Eszopiclone degradation products.

Workflow for Analysis of Eszopiclone Degradation Products cluster_stress Forced Degradation Studies Acid Acid Hydrolysis Separation Separation of Degradation Products Acid->Separation Base Base Hydrolysis Base->Separation Oxidation Oxidation Oxidation->Separation Thermal Thermal Thermal->Separation Photolytic Photolytic Photolytic->Separation EszopicloneSample Eszopiclone (Drug Substance/Product) EszopicloneSample->Acid EszopicloneSample->Base EszopicloneSample->Oxidation EszopicloneSample->Thermal EszopicloneSample->Photolytic AnalyticalMethod Analytical Method Development (e.g., HPLC, HPTLC) AnalyticalMethod->Separation Identification Identification of Degradants (e.g., MS, NMR) Separation->Identification Quantification Quantification of Impurities Separation->Quantification Report Reporting and Quality Control Identification->Report Quantification->Report

Caption: General workflow for forced degradation and analysis of Eszopiclone.

Conclusion

The comprehensive analysis of Eszopiclone's degradation profile reveals that the formation of impurities is highly dependent on the specific stress conditions. This compound is a key marker for photodegradation, while other impurities such as Eszopiclone-N-oxide and Impurity D are indicative of oxidative and acid-induced degradation, respectively. The use of validated, stability-indicating analytical methods, such as the HPLC and HPTLC methods detailed in this guide, is essential for the accurate monitoring and control of these degradation products in Eszopiclone drug substances and products. This ensures the quality, safety, and efficacy of the medication for patient use.

References

Cross-Validation of Analytical Methods for Compound Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The robust and reliable detection of chemical compounds is a cornerstone of pharmaceutical research and development. Ensuring that an analytical method yields consistent and accurate results across different laboratories is critical for regulatory submissions, multi-site clinical trials, and collaborative research. This guide provides a framework for the cross-validation of a hypothetical novel compound, designated RP 48497, offering a comparative overview of common detection methodologies and the necessary steps for inter-laboratory validation. While specific data for this compound is not publicly available, this guide presents a generalized approach using established analytical techniques.

Table 1: Comparison of Common Analytical Methods for Small Molecule Detection

MethodPrincipleTypical Limit of Detection (LOD)ThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.ng/mL rangeMediumWidely available, robust, cost-effective.Limited specificity, potential for matrix interference.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by chromatography, detection by mass-to-charge ratio.pg/mL to fg/mL rangeMedium to HighHigh sensitivity and specificity, structural information.Higher cost, complex instrumentation and data analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass-to-charge ratio.pg/mL rangeMediumExcellent for volatile and semi-volatile analytes.Requires derivatization for non-volatile compounds.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen-antibody binding with enzymatic signal amplification.pg/mL to ng/mL rangeHighHigh throughput, no complex instrumentation required.Antibody development can be time-consuming and costly.

Experimental Protocols for Inter-Laboratory Cross-Validation

A successful cross-validation study for this compound would involve the following key steps:

  • Development and Optimization of the Primary Analytical Method: A single laboratory (the "originating lab") develops and thoroughly optimizes the chosen analytical method (e.g., LC-MS) for the detection of this compound. This includes establishing parameters for linearity, accuracy, precision, and specificity.

  • Preparation and Distribution of a Standardized Sample Set: The originating lab prepares a set of identical samples containing known concentrations of this compound, as well as blank samples and quality control (QC) samples. These are shipped under controlled conditions to the participating laboratories.

  • Method Transfer and Familiarization: The originating lab provides a detailed standard operating procedure (SOP) to the participating labs. A period of familiarization and training is conducted to ensure all labs can perform the assay competently.

  • Analysis of the Standardized Sample Set: Each participating laboratory analyzes the sample set in replicate according to the provided SOP.

  • Data Compilation and Statistical Analysis: The results from all laboratories are collected and subjected to statistical analysis to assess inter-laboratory variability, reproducibility, and concordance of the results.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

cluster_originating_lab Originating Laboratory cluster_participating_labs Participating Laboratories (Lab 1, Lab 2, Lab 3) cluster_data_analysis Centralized Data Analysis A Method Development & Optimization for this compound B Preparation of Standardized Sample & QC Sets A->B C Development of a Detailed Standard Operating Procedure (SOP) A->C D Method Transfer & SOP Training B->D Distribution of Samples C->D Distribution of SOP E Analysis of Blinded Sample & QC Sets D->E F Collection of Raw Data from all Labs E->F Submission of Results G Statistical Analysis: Inter-Lab Variability & Concordance F->G H Final Cross-Validation Report G->H

Caption: A flowchart illustrating the key stages of an inter-laboratory cross-validation study for an analytical method.

Hypothetical Signaling Pathway Involving this compound

In the context of drug development, a compound like this compound might be designed to interact with a specific cellular signaling pathway. The diagram below depicts a hypothetical pathway where this compound acts as an inhibitor of a kinase involved in a cancer-related signaling cascade.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation RP48497 This compound RP48497->Kinase2

Caption: A diagram of a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B.

The cross-validation of analytical methods is a critical exercise to ensure data integrity and reliability in research and development. By following a structured approach involving method transfer, standardized sample analysis, and rigorous statistical evaluation, researchers can have a high degree of confidence in the consistency of their results across different laboratory settings. The methodologies and workflows presented in this guide provide a robust framework for the successful cross-validation of novel compounds like this compound.

A Comparative Analysis of the Cytotoxicity of RP 48497 and Eszopiclone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the cytotoxic profiles of Eszopiclone, a widely used nonbenzodiazepine hypnotic, and its related compound, RP 48497. Due to a significant lack of publicly available data on the cytotoxicity of this compound, a direct quantitative comparison is not feasible at this time. However, this document summarizes the known toxicological data for Eszopiclone and furnishes detailed experimental protocols for standard in vitro cytotoxicity assays that could be employed to evaluate and compare these two compounds.

Introduction to the Compounds

Eszopiclone , marketed under brand names such as Lunesta, is the (S)-enantiomer of zopiclone and is prescribed for the treatment of insomnia.[1] It is a cyclopyrrolone derivative that acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effects of the inhibitory neurotransmitter GABA.[2]

This compound has been identified as a photodegradation product and a specified impurity of Eszopiclone (also referred to as Zopiclone impurity C).[1][3] Its chemical name is 6-(5-chloro-2-pyridinyl)-7H-pyrrolo[3,4-b]pyrazin-5-one.[3] There is a notable absence of published studies investigating the specific cytotoxicity of this compound.

Quantitative Cytotoxicity Data

A comprehensive search of scientific literature and databases did not yield any specific in vitro cytotoxicity data (e.g., IC50 values) for this compound.

Table 1: Acute Toxicity Data for Eszopiclone

CompoundTest SpeciesRoute of AdministrationLD50 Value
EszopicloneRatOral980 mg/kg
EszopicloneRabbitOral3200 mg/kg

Data sourced from Camber Pharmaceuticals Safety Data Sheet.[5]

Experimental Protocols for Cytotoxicity Assessment

To facilitate future research and a direct comparison, detailed protocols for two standard and widely accepted in vitro cytotoxicity assays, the MTT and LDH assays, are provided below. These assays are suitable for screening the cytotoxic potential of pharmaceutical compounds in various cell lines, including neuronal cells which are relevant to the pharmacological action of Eszopiclone.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound and Eszopiclone) and appropriate controls (vehicle and positive control for cytotoxicity).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[6]

Protocol:

  • Cell Seeding and Treatment: Prepare and treat the 96-well plates with cells and test compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • Enzymatic Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt (INT).

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[7] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[6]

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Visualized Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with this compound / Eszopiclone seed_cells->treat_compounds Overnight Adhesion incubate_treatment Incubate (e.g., 24-72h) treat_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with this compound / Eszopiclone seed_cells->treat_compounds Overnight Adhesion incubate_treatment Incubate (e.g., 24-72h) treat_compounds->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_ldh Incubate (30 min) add_reaction_mix->incubate_ldh read_absorbance Read Absorbance (490nm) incubate_ldh->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Signaling Pathways

There is currently no available information detailing specific signaling pathways that are modulated by either this compound or Eszopiclone in the context of cytotoxicity. The primary mechanism of action for Eszopiclone is related to its interaction with GABA-A receptors to produce hypnotic effects, and significant cytotoxicity is not a commonly reported characteristic.

Conclusion and Future Directions

A direct and evidence-based comparison of the cytotoxicity of this compound and Eszopiclone is hampered by the absence of data for this compound. While Eszopiclone is understood to have a low toxicity profile, the cytotoxic potential of its photodegradation product, this compound, remains uncharacterized.

It is recommended that future research endeavors undertake in vitro cytotoxicity studies, such as the MTT and LDH assays detailed in this guide, to determine the IC50 values of both compounds in relevant cell lines (e.g., neuronal cells, hepatocytes). Such studies would provide the necessary quantitative data to perform a robust comparative analysis and to better understand the potential risks associated with the degradation of Eszopiclone.

References

Purity Assessment of RP 48497 Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of the RP 48497 reference standard. This compound, also known as Eszopiclone Impurity C or Zopiclone Impurity C, is a critical reference material for the quality control of the hypnotic agent Eszopiclone.[1][2] As a photodegradation product of Eszopiclone, ensuring the purity of the this compound reference standard is paramount for accurate impurity profiling and stability studies of the active pharmaceutical ingredient (API).[3]

This document outlines and compares various analytical techniques, presents detailed experimental protocols, and offers a comprehensive strategy for the robust purity assessment of the this compound reference standard, in line with general principles for the characterization of pharmaceutical reference standards.

Comparison of Analytical Methods for Organic Purity

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the organic purity of the this compound reference standard. The following tables summarize the chromatographic conditions from published stability-indicating methods for Eszopiclone, which include the separation of this compound (Impurity C). While these methods are not solely dedicated to the purity assessment of an isolated this compound standard, their parameters provide a valuable starting point for method development and comparison.

Table 1: Comparison of HPLC and UPLC Methods for the Analysis of this compound

ParameterMethod 1 (HPLC)Method 2 (HPLC)Method 3 (UPLC)
Column Inertsil C18 (250 x 4.6 mm, 5 µm)Inertsil ODS-3 (250 mm x 4.6 mm, 5 µm)C18 stationary phase
Mobile Phase 0.05M Monobasic Sodium Phosphate buffer (pH 3.5) with 0.8% Sodium Lauryl Sulfate : Acetonitrile (60:40 v/v)Buffer (8.1g Sodium Lauryl Sulfate and 1.6g Sodium Dihydrogen Orthophosphate in 1000 mL water, pH 4.0) : Acetonitrile (62:38 v/v)Gradient elution with a buffer of monosodium and disodium orthophosphate and acetonitrile
Flow Rate 1.5 mL/min1.5 mL/min0.5 mL/min
Detection Photodiode Array (PDA) at 303 nmUV at 303 nmPDA at 303 nm (and 240 nm for Impurity C)
Column Temp. 40°CNot SpecifiedNot Specified
Reference [1][4][5][6]

Comprehensive Purity Assessment Strategy: A Mass Balance Approach

A thorough assessment of a reference standard's purity is best achieved through a mass balance approach. This method involves the separate quantification of all potential impurities (organic, inorganic, residual solvents, and water) and subtracting their sum from 100%.

Table 2: Orthogonal Methods for Comprehensive Purity Assessment of this compound

Impurity TypeRecommended Analytical TechniquePurpose
Organic Impurities High-Performance Liquid Chromatography (HPLC/UPLC) with a photodiode array detectorTo separate and quantify structurally related impurities.
Water Content Karl Fischer TitrationTo accurately determine the amount of water present in the material.
Residual Solvents Headspace Gas Chromatography (GC-HS)To identify and quantify any volatile organic solvents remaining from the synthesis and purification processes.
Non-volatile/Inorganic Impurities Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI)To measure the content of non-volatile substances and inorganic impurities.
Absolute Purity Quantitative NMR (qNMR)A primary method to directly quantify the analyte against a certified internal standard, providing a highly accurate purity value.

Experimental Protocols

HPLC Method for Organic Impurity Profiling (Based on Method 1)
  • Objective: To separate and quantify organic impurities in the this compound reference standard.

  • Chromatographic System: A gradient or isocratic HPLC system with a photodiode array detector.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05M Monobasic Sodium Phosphate buffer (pH 3.5) containing 0.8% Sodium Lauryl Sulfate.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic elution with a ratio of 60:40 (Mobile Phase A: Mobile Phase B).

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 303 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Quantification: Use area normalization to estimate the percentage of impurities, assuming equal response factors. For higher accuracy, determine the relative response factors of known impurities.

Headspace Gas Chromatography (GC-HS) for Residual Solvents
  • Objective: To determine the content of residual solvents in the this compound reference standard according to USP <467>.

  • Chromatographic System: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: Agilent DB-624 (6% cyanopropylphenyl/94% dimethyl polysiloxane), 75 m x 0.53 mm ID, 3 µm film thickness, or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 140°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: 40°C (hold for 20 min), then ramp to 240°C at 10°C/min, and hold for 20 min.

  • Headspace Autosampler Conditions:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound reference standard into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).

Visualizing Workflows and Relationships

Experimental Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of the this compound reference standard using the mass balance approach.

G cluster_0 This compound Reference Standard Batch cluster_1 Purity Assessment by Mass Balance cluster_2 Data Analysis and Purity Calculation start Reference Standard Sample HPLC HPLC/UPLC Analysis start->HPLC KF Karl Fischer Titration start->KF GC Headspace GC Analysis start->GC TGA Thermogravimetric Analysis start->TGA Organic_Impurities Organic Impurities (%) HPLC->Organic_Impurities Water_Content Water Content (%) KF->Water_Content Residual_Solvents Residual Solvents (%) GC->Residual_Solvents Non_Volatile_Impurities Non-Volatile Impurities (%) TGA->Non_Volatile_Impurities Purity Purity Calculation (100% - Sum of Impurities) Organic_Impurities->Purity Water_Content->Purity Residual_Solvents->Purity Non_Volatile_Impurities->Purity Final_Purity Final_Purity Purity->Final_Purity Assigned Purity Value

Caption: Workflow for this compound reference standard purity assessment.

Relationship of this compound to Eszopiclone

This diagram illustrates the formation of this compound as a photodegradation product of Eszopiclone.

G Eszopiclone Eszopiclone (API) RP48497 This compound (Eszopiclone Impurity C) Eszopiclone->RP48497 Photodegradation (Light Exposure)

Caption: Formation of this compound from Eszopiclone.

References

Inter-Laboratory Study of Analytical Methods for RP 48497: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of the hypothetical compound RP 48497: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The data presented is illustrative, based on typical outcomes of an inter-laboratory validation study, designed to assess the reproducibility and reliability of these methods across different laboratories.

Introduction to the Inter-Laboratory Study

An inter-laboratory study is a critical component of method validation, designed to evaluate the ruggedness and reproducibility of an analytical method when performed by different analysts in different laboratories.[1][2] This process helps to establish the method's suitability for routine use in quality control, clinical trial sample analysis, or regulatory submissions. The goal of this hypothetical study was to compare the performance of an RP-HPLC-UV method and an LC-MS/MS method for the quantitative analysis of this compound in human plasma. Three laboratories participated in this validation.

Analytical Methods and Experimental Protocols

Two primary analytical methods were evaluated for the determination of this compound. Below are the detailed experimental protocols for each method.

2.1. RP-HPLC-UV Method

This method is based on the principle of separating the analyte from matrix components on a reversed-phase column followed by quantification using a UV detector.

  • Sample Preparation: Protein precipitation was used for plasma sample cleanup. To 100 µL of plasma, 300 µL of acetonitrile was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an injection vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v).[3]

    • Flow Rate: 1.0 mL/min.[4]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 241 nm.[3]

    • Run Time: 10 minutes.[5]

  • Internal Standard (IS): A structurally similar compound was used as the internal standard.

2.2. LC-MS/MS Method

This highly sensitive and selective method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

  • Sample Preparation: Solid-phase extraction (SPE) was employed for sample purification. Plasma samples (100 µL) were loaded onto an SPE cartridge, washed with 5% methanol in water, and eluted with methanol. The eluate was evaporated to dryness and reconstituted in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

    • Transitions: Specific precursor-to-product ion transitions were monitored for this compound and its stable isotope-labeled internal standard.

Comparative Data Analysis

The performance of each method was evaluated across three participating laboratories. The key validation parameters are summarized in the tables below.[8][9][10]

Table 1: Linearity and Sensitivity of Analytical Methods for this compound

ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria
Linearity Range (ng/mL) 50 - 50000.5 - 1000-
Correlation Coefficient (r²) > 0.998> 0.999r² ≥ 0.99
Limit of Detection (LOD) (ng/mL) 200.15-
Lower Limit of Quantification (LLOQ) (ng/mL) 500.5Signal-to-Noise > 10

Table 2: Inter-Laboratory Precision and Accuracy for this compound Quality Control Samples

QC Level (ng/mL)MethodLaboratory 1 (%RSD / %Bias)Laboratory 2 (%RSD / %Bias)Laboratory 3 (%RSD / %Bias)Acceptance Criteria
Low QC (150 ng/mL for HPLC, 1.5 ng/mL for LC-MS/MS) RP-HPLC-UV4.2 / -2.55.1 / 1.84.8 / -1.1%RSD ≤ 15%, %Bias ±15%
LC-MS/MS3.5 / 1.24.0 / -0.83.8 / 2.1%RSD ≤ 15%, %Bias ±15%
Medium QC (2000 ng/mL for HPLC, 400 ng/mL for LC-MS/MS) RP-HPLC-UV3.1 / 1.53.9 / -0.53.5 / 2.3%RSD ≤ 15%, %Bias ±15%
LC-MS/MS2.8 / 0.93.1 / 1.42.9 / -1.0%RSD ≤ 15%, %Bias ±15%
High QC (4000 ng/mL for HPLC, 800 ng/mL for LC-MS/MS) RP-HPLC-UV2.5 / -1.23.2 / 2.02.9 / -0.7%RSD ≤ 15%, %Bias ±15%
LC-MS/MS2.1 / -0.52.5 / 1.12.3 / 0.6%RSD ≤ 15%, %Bias ±15%

%RSD: Relative Standard Deviation (a measure of precision) %Bias: A measure of accuracy

Table 3: Recovery and Matrix Effect

ParameterRP-HPLC-UVLC-MS/MSAcceptance Criteria
Extraction Recovery (%) 85.2 ± 4.192.5 ± 3.5Consistent and reproducible
Matrix Effect (%) Not Assessed98.7 ± 5.2%RSD ≤ 15%

Visualized Workflows and Relationships

4.1. Inter-Laboratory Study Workflow

The following diagram illustrates the overall workflow of this inter-laboratory validation study.

G cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Participating Labs A->B C Develop Standardized Protocol B->C D Distribute Samples and Reagents E Lab 1: Method Validation D->E F Lab 2: Method Validation D->F G Lab 3: Method Validation D->G H Collect and Compile Data E->H F->H G->H I Statistical Analysis H->I J Generate Final Report I->J G cluster_sample Sample cluster_hplc RP-HPLC-UV Method cluster_lcms LC-MS/MS Method Sample Plasma Sample Ppt Protein Precipitation Sample->Ppt Higher Throughput SPE Solid-Phase Extraction Sample->SPE Cleaner Extract HPLC HPLC Separation Ppt->HPLC UV UV Detection HPLC->UV Result1 Result1 UV->Result1 Quantitative Result LC UPLC Separation SPE->LC MS Tandem MS Detection LC->MS Result2 Result2 MS->Result2 Quantitative Result

References

Scrutinizing RP 48497: An Assessment of Genotoxic Potential in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Evaluating the Genotoxic Profile of Zopiclone Impurity RP 48497

In the landscape of pharmaceutical development, ensuring the safety of drug products is paramount. This includes a thorough evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may arise during manufacturing or storage. One such impurity, this compound, a known photodegradation product of the sedative-hypnotic agent eszopiclone, has been a subject of scrutiny regarding its potential for genotoxicity.[1] This guide provides a comparative analysis of available data on related impurities and outlines the standard experimental protocols used to assess genotoxicity, offering researchers and drug development professionals a framework for evaluating such compounds.

Chemical Identity of this compound

This compound is chemically identified as 6-(5-chloro-2-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one.[2] It is also recognized as Zopiclone specified impurity C or Eszopiclone Impurity C.[2] Its formation as a photodegradation product underscores the importance of understanding the stability of eszopiclone under various conditions.[1]

Assessment of Genotoxicity: A Data-Driven Comparison

Direct experimental data on the genotoxicity of this compound is not publicly available in the reviewed literature. However, a study evaluating other major degradation impurities of the related compound zopiclone, namely Impurity B and 2-amino-5-chloropyridine, provides valuable comparative insights. This study employed both computational modeling (Quantitative Structure-Activity Relationship, QSAR) and in-vitro experimental testing to predict and verify the genotoxic potential of these impurities.[2]

The results from the in-vitro bacterial reverse mutation assay (Ames test) for these surrogate impurities are summarized below.

CompoundAmes Test ResultClassification
Zopiclone Impurity B Non-mutagenicClass 5 Impurity
2-amino-5-chloropyridine Non-mutagenicClass 5 Impurity

Table 1: Summary of in-vitro genotoxicity data for major zopiclone degradation impurities.[2]

According to the International Council for Harmonisation (ICH) M7 guidelines, impurities classified as Class 5 are considered to have no mutagenic potential.[2] The study concluded that both Impurity B and 2-amino-5-chloropyridine can be controlled as non-mutagenic impurities.[2] While these findings are encouraging for related compounds, it is crucial to emphasize that these results cannot be directly extrapolated to this compound without specific experimental verification.

Experimental Protocols for Genotoxicity Testing

A battery of tests is typically employed to assess the genotoxic potential of a substance. The bacterial reverse mutation assay, or Ames test, is a fundamental component of this battery.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations, specifically base pair substitutions and frameshifts, induced by a test substance.

Methodology:

  • Test Strains: A set of bacterial strains, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid, making them reliant on an external supply for growth.

  • Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is to assess the genotoxicity of both the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid (histidine or tryptophan).

  • Incubation: The plates are incubated for a period, typically 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to synthesize the required amino acid and form visible colonies. The number of revertant colonies in the test plates is counted and compared to the number in the control plates.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result, suggesting that the test substance is mutagenic.

GenotoxicityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_result Result TestSubstance Test Substance (e.g., this compound) WithS9 With S9 Mix TestSubstance->WithS9 WithoutS9 Without S9 Mix TestSubstance->WithoutS9 BacterialStrains Bacterial Strains (e.g., S. typhimurium) BacterialStrains->WithS9 BacterialStrains->WithoutS9 S9Mix S9 Metabolic Activation S9Mix->WithS9 Plating Plate on Minimal Agar WithS9->Plating WithoutS9->Plating Incubation Incubate Plating->Incubation ColonyCounting Count Revertant Colonies Incubation->ColonyCounting Genotoxic Genotoxic ColonyCounting->Genotoxic Significant Increase NonGenotoxic Non-Genotoxic ColonyCounting->NonGenotoxic No Significant Increase

A generalized workflow for the Ames test.

Signaling Pathways in Genotoxicity

Genotoxic agents can damage DNA through various mechanisms, leading to mutations, chromosomal aberrations, and potentially carcinogenesis. The cellular response to DNA damage involves a complex network of signaling pathways aimed at either repairing the damage or initiating programmed cell death (apoptosis) if the damage is irreparable.

DnaDamageResponse cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Cellular Outcomes GenotoxicAgent Genotoxic Agent (e.g., this compound - Hypothetical) DnaDamage DNA Damage (Strand Breaks, Adducts) GenotoxicAgent->DnaDamage ATM ATM DnaDamage->ATM ATR ATR DnaDamage->ATR Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DnaRepair DNA Repair p53->DnaRepair Apoptosis Apoptosis p53->Apoptosis Chk1->p53 Chk2->p53

Simplified DNA damage response pathway.

Conclusion

References

Benchmarking a Novel Detection Method for RP 48497 Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of impurities are critical components of drug development and manufacturing, ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of a novel, in-house developed method for the detection of the hypothetical organic impurity, RP 48497, against established pharmacopeial methods. The data presented herein is illustrative, designed to guide researchers in the validation and benchmarking of new analytical procedures.

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the hypothetical in-house method for this compound detection versus a standard pharmacopeial High-Performance Liquid Chromatography (HPLC) method.

Performance MetricIn-House Method for this compoundStandard Pharmacopeial Method (RP-HPLC)
Specificity High (Specific for this compound)High (Separates a range of impurities)
Limit of Detection (LOD) 0.005%0.01%
Limit of Quantification (LOQ) 0.015%0.03%
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (% RSD) < 1.0%< 2.0%
Robustness ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the hypothetical in-house method and a standard pharmacopeial RP-HPLC method.

In-House Method for this compound Detection

This hypothetical method is a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method developed for the specific detection of this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Triple Quadrupole Mass Spectrometer (MS/MS).

Chromatographic Conditions:

  • Column: C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transition: [M+H]+ of this compound → specific daughter ion

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

Standard Pharmacopeial Method: Reversed-Phase HPLC (RP-HPLC)

This protocol is a general representation of a pharmacopeial method for the detection of related substances and impurities.[1][2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: Phosphate Buffer (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic or gradient elution as specified in the relevant pharmacopeia

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Mandatory Visualization

The following diagrams illustrate the logical workflow for method validation and a typical signaling pathway analysis where an impurity like this compound might be investigated for its biological impact.

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation dev Method Development opt Optimization of Parameters dev->opt spec Specificity opt->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob routine Routine Testing rob->routine transfer Method Transfer routine->transfer RP48497 This compound (Impurity) Receptor Cell Surface Receptor RP48497->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Cellular_Response Adverse Cellular Response Kinase_Activation->Cellular_Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.